1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea
Description
Properties
IUPAC Name |
1-(3-bromophenyl)-3-(2,2,2-trifluoroethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3N2O/c10-6-2-1-3-7(4-6)15-8(16)14-5-9(11,12)13/h1-4H,5H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCXXGUETWAUEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677695 | |
| Record name | N-(3-Bromophenyl)-N'-(2,2,2-trifluoroethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036990-21-2 | |
| Record name | N-(3-Bromophenyl)-N'-(2,2,2-trifluoroethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
potential biological activity of trifluoroethyl urea derivatives
An In-depth Technical Guide to the Potential Biological Activity of Trifluoroethyl Urea Derivatives
Foreword: The Strategic Role of Fluorination in Drug Design
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties: it is highly lipophilic, enhancing membrane permeability, and its strong carbon-fluorine bonds increase metabolic stability. When this moiety is appended to a pharmacologically privileged scaffold like urea—a structure renowned for its ability to form stable hydrogen bonds with biological targets—a powerful class of compounds emerges. This guide provides a technical overview of the synthesis, biological activities, and evaluation methods for trifluoroethyl urea derivatives, tailored for researchers and drug development professionals.
Part 1: Core Synthesis Strategies for Trifluoroethyl Urea Derivatives
The construction of the urea backbone is a fundamental process in organic chemistry, with the isocyanate intermediate being central to most synthetic routes. The synthesis of trifluoroethyl urea derivatives typically follows a highly reliable and versatile pathway.
Causality in Synthetic Choices:
The primary method involves the reaction of a trifluoroethyl-containing amine with a phosgene equivalent to generate a trifluoroethyl isocyanate, or reacting a trifluoroethylamine directly with a pre-formed isocyanate.[1] The choice of solvent (e.g., anhydrous dichloromethane or toluene) is critical to prevent hydrolysis of the highly reactive isocyanate intermediate.[2][3] For reactions involving less soluble amines, gentle heating and the use of a base catalyst like triethylamine may be required to drive the reaction to completion.[4]
General Synthesis Protocol: Isocyanate-Amine Coupling
-
Preparation of Isocyanate (if necessary): The most common precursor, 3,3,3-trifluoroethyl isocyanate, can be synthesized from 3,3,3-trifluoroethylamine and phosgene or a safer equivalent.[4] Alternatively, a Curtius rearrangement of the corresponding acyl azide can be employed.[4]
-
Dissolution of Amine: The desired amine substrate is dissolved in an appropriate anhydrous aprotic solvent (e.g., dichloromethane, THF, or toluene).
-
Reaction Initiation: The trifluoroethyl isocyanate (or the isocyanate of the coupling partner) is added dropwise to the cooled amine solution, typically at 0-5 °C, to control the exothermic reaction.
-
Reaction Progression: The mixture is allowed to warm to room temperature and stirred until thin-layer chromatography (TLC) indicates the consumption of the starting materials.[2]
-
Isolation and Purification: The resulting solid product is often isolated by filtration. If necessary, the crude product is purified by recrystallization or flash column chromatography to yield the target trifluoroethyl urea derivative.[3]
Part 2: Anticancer Potential and Mechanisms of Action
A significant body of research has focused on the anticancer properties of urea derivatives. The trifluoroethyl moiety often enhances this activity, leading to potent inhibition of cancer cell proliferation.[5][6]
Mechanism 1: Kinase Inhibition
Many heterocyclic urea derivatives are potent inhibitors of various protein kinases, such as Receptor Tyrosine Kinases (RTKs) and Raf kinases, which are critical drivers in many cancers.[7] The urea functional group is adept at forming key hydrogen bonds within the ATP-binding pocket of these enzymes, acting as a "hinge-binder." This competitive inhibition blocks downstream signaling pathways responsible for cell growth and survival.
Mechanism 2: Antimetabolite and Alkylating Activity
Studies have shown that certain N-(3,3,3-trifluoroethyl)-N'-substituted ureas exhibit anticancer activity by acting as DNA or RNA antimetabolites or as alkylating agents.[4] The NCI COMPARE analysis, a tool that matches a compound's pattern of activity against 60 human tumor cell lines to those of known anticancer agents, has been instrumental in hypothesizing these mechanisms.[4]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol provides a reliable method for assessing the cytotoxic effects of trifluoroethyl urea derivatives on cancer cell lines.[8]
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[2][8]
-
Compound Treatment: Prepare serial dilutions of the trifluoroethyl urea derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the treated plates for a specified period, typically 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
Table 1: Representative Anticancer Activity of Trifluoroethyl Urea Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Aryl-3-(4-arylthiazol-2-yl)thioureas | A549, HeLa, MCF-7, HCT116 | Moderate Activity | [2] |
| N-(3,3,3-trifluoroethyl)-N'-substituted ureas | Leukemia, Non-small cell lung, Renal | Active at 10 µM | [4] |
Part 3: Antimicrobial Activity
The structural features of urea derivatives, particularly their hydrogen bonding capacity, also make them effective antimicrobial agents.[3][9] The trifluoroethyl group can enhance this activity, likely by improving penetration into microbial cells.
Potential Mechanisms of Action
While the exact mechanisms are diverse, trifluoroethyl urea derivatives may exert their antimicrobial effects by:
-
Enzyme Inhibition: Targeting essential bacterial or fungal enzymes, such as β-glucuronidase or components of the cell wall synthesis machinery.[10]
-
Biofilm Disruption: Interfering with the formation or integrity of biofilms, which are critical for chronic infections.[11] One study found that a bis(trifluoromethyl)phenyl urea derivative enhanced the antibiofilm effects of fluoride against Staphylococcus aureus.[11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This is the gold-standard method for quantifying the in vitro antimicrobial activity of a compound.[12][13]
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) in a suitable broth, such as Mueller-Hinton Broth (MHB).[14]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
Experimental Protocol: General Enzyme Inhibition Assay
This protocol can be adapted for various enzymes (e.g., urease, cholinesterase) to determine the inhibitory potency (IC50) of test compounds. [15][16]
-
Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme, the enzyme solution, the substrate solution, and the test compound dilutions.
-
Assay Setup: In a 96-well plate, add the buffer, enzyme solution, and varying concentrations of the trifluoroethyl urea derivative. Include controls (no inhibitor, no enzyme).
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Signal Detection: Monitor the formation of the product over time using a plate reader. The detection method depends on the specific assay (e.g., colorimetric, fluorometric). For example, in a urease inhibition assay, the production of ammonia can be quantified using the Berthelot (indophenol) method. [16]6. IC50 Calculation: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Outlook
Trifluoroethyl urea derivatives represent a versatile and potent class of compounds with a broad spectrum of biological activities. Their synthetic accessibility, combined with the favorable physicochemical properties imparted by the trifluoroethyl group and the hydrogen bonding capacity of the urea core, makes them highly attractive for drug discovery. Future research will likely focus on optimizing their selectivity for specific targets, such as mutant kinases in oncology or essential enzymes in drug-resistant microbes, to develop next-generation therapeutics with improved efficacy and safety profiles.
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- University of East Anglia. Antimicrobial and anthelmintic activities of aryl urea agents. University of East Anglia Research Repository.
- NIH. Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas.
- PubMed. The inhibition of serum cholinesterase by urea. Mechanism of action and application in the typing of abnormal genes. PubMed.
- MDPI. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. MDPI.
- NIH. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies.
- PMC. Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity.
- ACS Publications. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
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- ResearchGate. (PDF) INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE.
- ScienceDirect. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. ScienceDirect.
- NIH. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.
- Integra Biosciences. Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences.
- ACS Omega. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A.
- NIH. Enhancement of Fluoride's Antibacterial and Antibiofilm Effects against Oral Staphylococcus aureus by the Urea Derivative BPU.
- Taylor & Francis Online. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. Taylor & Francis Online.
- APEC Sub-Committee on Standards and Conformance. Antimicrobial Susceptibility Testing. APEC.
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A Comprehensive Technical Guide to the Storage and Stability of Bromophenyl Urea Compounds
For researchers, scientists, and drug development professionals engaged in the study and application of bromophenyl urea compounds, a thorough understanding of their stability and optimal storage conditions is paramount to ensuring experimental reproducibility, data integrity, and the overall success of research endeavors. This guide provides an in-depth exploration of the factors influencing the stability of this class of compounds, offering field-proven insights and actionable protocols to maintain their chemical integrity.
Introduction: The Chemical Nuances of Bromophenyl Ureas
Bromophenyl urea derivatives are a significant class of organic compounds with diverse applications, ranging from potent enzyme inhibitors in biomedical research to key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The core structure, featuring a urea moiety linked to a bromine-substituted phenyl ring, imparts specific chemical properties that dictate their stability. The electron-withdrawing nature of the bromine atom and the phenyl ring, combined with the reactivity of the urea group, makes these molecules susceptible to degradation under various environmental conditions. An understanding of these inherent chemical liabilities is the foundation for establishing robust storage and handling protocols.
Critical Factors Influencing the Stability of Bromophenyl Urea Compounds
The degradation of bromophenyl urea compounds is primarily driven by three key environmental factors: hydrolysis, photolysis, and oxidation. Each of these degradation pathways is influenced by specific conditions such as temperature, pH, light exposure, and the presence of oxidizing agents.
Hydrolytic Degradation: The Role of pH and Temperature
Hydrolysis is a major degradation pathway for phenylurea compounds.[2][3] The reaction is significantly influenced by pH and temperature. The hydrolysis of phenylureas can proceed through different mechanisms depending on the pH of the solution.[4]
-
Acid-Catalyzed Hydrolysis (pH < 3): Under strongly acidic conditions, the urea moiety can be protonated, making it more susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond and the formation of p-bromoaniline and other degradation products.
-
Base-Catalyzed Hydrolysis (pH > 12): In highly alkaline environments, the urea proton can be abstracted, forming an anionic intermediate that is also prone to hydrolysis.[3]
-
Buffer Catalysis (pH 4-10): In the intermediate pH range, the hydrolysis rate can be influenced by the buffer species present.[4] Bifunctional acid-base buffers can act as efficient catalysts for the hydrolysis of phenylureas.[2]
Kinetic studies have shown that the hydrolysis of phenylureas generally follows first-order kinetics.[4] The rate of hydrolysis increases with increasing temperature. Therefore, to minimize hydrolytic degradation, solutions of bromophenyl urea compounds should be prepared fresh and maintained at a neutral or slightly acidic pH, and stored at low temperatures when not in use.
Photodegradation: The Impact of Light Exposure
Aromatic bromine compounds are known to be susceptible to photodegradation.[5] Exposure to ultraviolet (UV) and, to a lesser extent, visible light can induce photochemical reactions that lead to the degradation of bromophenyl urea compounds. The primary mechanism of photodegradation is often the homolytic cleavage of the carbon-bromine (C-Br) bond, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions, resulting in a complex mixture of degradation products.[6]
The main processes involved in the photoreaction of phenylurea herbicides include N-demethylation, hydroxylation, and dimerization.[7] To mitigate photodegradation, it is crucial to protect bromophenyl urea compounds, both in solid form and in solution, from light.
Oxidative Degradation: Susceptibility to Oxidizing Agents
The urea and phenyl moieties of bromophenyl urea compounds can be susceptible to oxidation. The presence of oxidizing agents, such as peroxides or metal ions, can initiate oxidative degradation pathways.[8] The degradation of phenylurea herbicides under various oxidation conditions has been studied, and the efficiency of degradation is dependent on the specific oxidant and the substitution pattern on the phenyl ring.[8]
Recommended Storage Conditions
Based on the understanding of the degradation pathways, the following storage conditions are recommended to ensure the long-term stability of bromophenyl urea compounds.
| Form | Storage Condition | Rationale |
| Solid (Powder) | Store at 2-8°C in a tightly sealed, opaque container in a dry environment. | Minimizes thermal and hydrolytic degradation. Protection from light prevents photodegradation. A dry environment is crucial as urea compounds can be hygroscopic.[9] |
| Solution | Prepare fresh for each use. If short-term storage is necessary, store in a tightly sealed, opaque container at -20°C or -80°C. The solvent should be of high purity and degassed to remove dissolved oxygen. | Fresh preparation avoids the accumulation of degradation products. Freezing minimizes both hydrolytic and thermal degradation. Opaque containers and degassed solvents protect against photolytic and oxidative degradation, respectively. |
Experimental Protocols for Stability Assessment
A crucial aspect of working with bromophenyl urea compounds is the ability to assess their stability and purity over time. This requires the development and validation of a stability-indicating analytical method.
Forced Degradation Studies
Forced degradation, or stress testing, is a critical step in developing a stability-indicating method.[10] It involves subjecting the compound to harsh conditions to intentionally induce degradation. The resulting degradation products are then used to challenge the specificity of the analytical method.
Experimental Workflow for Forced Degradation:
Caption: Workflow for forced degradation studies.
Step-by-Step Protocol for a Stability-Indicating RP-HPLC Method
The following is a general protocol for a reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for assessing the stability of bromophenyl urea compounds. Method optimization and validation are essential for specific compounds.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer, e.g., phosphate buffer pH 7). A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the specific bromophenyl urea compound (typically in the range of 230-270 nm).
-
Injection Volume: 10-20 µL.
-
Sample Preparation:
-
Solid: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Solution: Dilute the solution with the mobile phase to a concentration within the linear range of the method.
-
-
Analysis: Inject the prepared samples and monitor the chromatogram for the appearance of new peaks corresponding to degradation products. The peak area of the parent compound can be used to quantify its degradation over time.
-
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Visualizing Degradation Pathways
Understanding the potential degradation pathways is crucial for interpreting stability data and for the development of stable formulations.
Primary Degradation Pathways of Bromophenyl Urea:
Caption: Key degradation pathways for bromophenyl urea.
Conclusion
The chemical integrity of bromophenyl urea compounds is critical for their successful application in research and development. By understanding the key factors that influence their stability—namely hydrolysis, photolysis, and oxidation—and by implementing the recommended storage and handling protocols, researchers can significantly mitigate the risk of degradation. The use of validated, stability-indicating analytical methods is essential for monitoring the purity of these compounds over time and for ensuring the reliability of experimental data. This guide serves as a foundational resource for establishing best practices in the storage and handling of bromophenyl urea compounds, thereby promoting scientific rigor and reproducibility.
References
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Journal of the Chemical Society, Perkin Transactions 2. Kinetics and mechanism of hydrolysis of phenylureas. [Link]
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ResearchGate. Phenylureas. Part 2.1 Mechanism of the acid hydrolysis of phenylureas. [Link]
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ResearchGate. Photochemical Degradation of Polybrominated Diphenylether BDE209 Under Ultraviolet Irradiation. [Link]
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PubMed. Phenylurea herbicide degradation and N-nitrosodimethylamine formation under various oxidation conditions: Relationships and transformation pathways. [Link]
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PubMed Central. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas. [Link]
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PubMed Central. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. [Link]
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ResearchGate. Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron: Characterization of the by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry. [Link]
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PubMed. Photocatalytic degradation of substituted phenylurea herbicides in aqueous semiconductor suspensions exposed to solar energy. [Link]
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European Medicines Agency. Q 1 E Evaluation of Stability Data. [Link]
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National Institutes of Health. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. [Link]
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ResearchGate. New insight into biodegradation mechanism of phenylurea herbicides by cytochrome P450 enzymes: Successive N-demethylation mechanism. [Link]
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ChemistryViews. Solving Urea's Solubility Problem. [Link]
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A Journal of AIDIC. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]
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FEMS Microbiology Ecology, Oxford Academic. Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields. [Link]
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Vitro Scient. UREA. [Link]
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ResearchGate. Degradation of the Polymeric Brominated Flame Retardant "Polymeric FR" by Heat and UV Exposure. [Link]
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Methodological & Application
Application Notes and Protocols: Characterizing 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are critical regulators of cellular processes, and their dysregulation is a key factor in many diseases, making them a major class of drug targets.[1] Urea-based compounds have emerged as a versatile scaffold for designing potent kinase inhibitors, often by forming key hydrogen bond interactions within the ATP-binding pocket of the kinase.[2][3] This document provides a comprehensive guide for the initial characterization of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea, a compound with structural features suggestive of potential kinase inhibitory activity, including a lipophilic 3-bromophenyl group and a trifluoroethyl moiety that can enhance metabolic stability.[4] While its specific kinase targets are not yet defined, this guide presents a systematic approach to identify its potential targets, determine its potency and selectivity, and validate its activity in a cellular context.
Compound Profile: 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea
| Property | Value | Source |
| CAS Number | 1036990-21-2 | [4][5] |
| Molecular Formula | C₉H₈BrF₃N₂O | [4][5] |
| Molecular Weight | 297.07 g/mol | [4] |
| Predicted Boiling Point | 282.6±40.0 °C | [4] |
| Predicted Density | 1.646±0.06 g/cm³ | [4] |
| Storage | 2-8°C, sealed, dry | [4][5] |
PART 1: In Vitro Kinase Inhibition Profiling
The initial step in characterizing a potential kinase inhibitor is to determine its activity against a panel of purified kinases. This provides an unbiased view of its potency and selectivity.
Rationale for Kinase Panel Screening
Screening against a diverse kinase panel is crucial to identify primary targets and potential off-target effects early in the drug discovery process. This helps in building a selectivity profile and predicting potential toxicities. A broad panel should include representatives from different kinase families.
Experimental Workflow: In Vitro Kinase Assay
A widely used and robust method for assessing kinase activity is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[6] An increase in luminescence signal corresponds to higher ADP production and thus higher kinase activity. Conversely, inhibition of the kinase results in a decrease in signal.
Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™.
Detailed Protocol: IC50 Determination using ADP-Glo™ Assay
This protocol is a general guideline and should be optimized for each specific kinase.[1][2]
Materials:
-
1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea
-
DMSO (Dimethyl Sulfoxide)
-
Purified active kinase
-
Kinase-specific substrate (e.g., Myelin Basic Protein (MBP))[1]
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[1]
-
White, opaque 384-well assay plates
-
Microplate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.[7]
-
-
Reaction Setup:
-
Add 1 µL of diluted compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Add 2 µL of the kinase solution (containing the appropriate concentration of the target kinase in assay buffer) to all wells.
-
Gently mix and incubate for 15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Add 2 µL of the substrate/ATP mixture (containing the substrate and ATP at their respective Km concentrations, if known) to all wells to start the reaction.[8]
-
The final reaction volume will be 5 µL.[1]
-
Incubate the plate for 60 minutes at 30°C.[2] The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]
-
Incubate for 40 minutes at room temperature.[1]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the ADP concentration.[1][6]
-
Incubate for 30 minutes at room temperature.[1]
-
Measure the luminescence using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[1][8]
-
PART 2: Cell-Based Assays to Validate Kinase Inhibition
After identifying a potential kinase target in vitro, it is essential to determine if the compound can engage the target in a cellular environment and modulate its downstream signaling pathways.
Rationale for Cellular Assays
Cell-based assays provide a more physiologically relevant context to evaluate a compound's activity. They account for factors such as cell permeability, metabolic stability, and engagement with the target in its natural signaling complex.
Western Blotting for Phospho-Protein Analysis
This technique allows for the direct measurement of the phosphorylation status of a kinase's downstream substrates. A reduction in the phosphorylation of a specific substrate upon treatment with the inhibitor provides strong evidence of target engagement.[9]
Caption: General workflow for Western blot analysis of protein phosphorylation.
Protocol Outline:
-
Cell Culture and Treatment:
-
Select a cell line where the target kinase and its signaling pathway are known to be active.
-
Seed the cells and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea for a predetermined time (e.g., 2 hours).
-
-
Protein Extraction and Quantification:
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Also, probe a separate blot or strip and re-probe the same blot with an antibody for the total amount of the substrate protein to serve as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Viability/Proliferation Assays
To assess the functional consequence of kinase inhibition, cell viability or proliferation assays are performed. These assays determine if inhibiting the target kinase leads to a cytostatic or cytotoxic effect.
Commonly Used Assays:
-
MTT/XTT Assays: Colorimetric assays that measure metabolic activity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of cell viability.
-
Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of cell number.
Protocol Outline (using CellTiter-Glo®):
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of the compound for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
PART 3: Data Interpretation and Next Steps
The collective data from these assays will form a preliminary profile of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea as a potential kinase inhibitor.
-
Potency: The in vitro IC50 value indicates the concentration of the compound required to inhibit 50% of the kinase's activity. Lower IC50 values suggest higher potency.[1]
-
Selectivity: Comparing the IC50 values across a panel of kinases reveals the compound's selectivity. A highly selective inhibitor will have a significantly lower IC50 for its primary target(s) compared to other kinases.
-
Cellular Activity: A decrease in the phosphorylation of a downstream target protein in the Western blot analysis confirms that the compound is cell-permeable and engages its target in a cellular context. The GI50 from cell viability assays demonstrates a functional consequence of this inhibition.
Should 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea show promising activity, further studies could include more extensive kinome profiling, determination of the mechanism of inhibition (e.g., ATP-competitive), and in vivo efficacy studies in relevant disease models.
Safety and Handling
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10] Handle the compound in a well-ventilated area or a chemical fume hood.[11]
-
Storage: Store the compound at 2-8°C, sealed from light and moisture.[4]
-
Solubility: 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea is expected to be soluble in organic solvents like DMSO and dimethylformamide. For aqueous solutions, first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer.
References
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MySkinRecipes. 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea. Available from: [Link]
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MDPI. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. Available from: [Link]
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BMG LABTECH. Kinase assays. Available from: [Link]
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Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
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PMC - PubMed Central. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available from: [Link]
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Reaction Biology. Spotlight: Cell-based kinase assay formats. Available from: [Link]
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PubMed. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. Available from: [Link]
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PMC. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available from: [Link]
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MDPI. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Available from: [Link]
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Hilaris Publisher. Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Available from: [Link]
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ResearchGate. Discovery of 1-(3-aryl-4-chlorophenyl)-3-( p -aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. Available from: [Link]
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PMC - PubMed Central. 1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior. Available from: [Link]
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PubMed. Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas. Available from: [Link]
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PubMed. Macrocyclic ureas as potent and selective Chk1 inhibitors: an improved synthesis, kinome profiling, structure-activity relationships, and preliminary pharmacokinetics. Available from: [Link]
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Application Notes and Protocols for 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea in Cancer Research
Introduction: The Emerging Potential of Novel Urea Derivatives in Oncology
The landscape of cancer therapy is continually evolving, with a significant focus on the development of small-molecule inhibitors that target specific signaling pathways crucial for tumor growth and survival.[1][2] Urea derivatives have emerged as a privileged scaffold in medicinal chemistry, forming the backbone of several approved anticancer drugs.[3] These compounds are recognized for their ability to establish critical interactions with biological targets, particularly protein kinases, which are often dysregulated in cancer.[1] This document provides a comprehensive guide for researchers on the potential application of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea (hereinafter referred to as Compound X) in cancer research.
While direct anticancer activity of Compound X has not been extensively reported, its structural features—a bromophenyl group and a trifluoroethyl moiety—are present in numerous kinase inhibitors, suggesting its potential as a therapeutic candidate.[4][5] The trifluoromethyl group, for instance, can enhance metabolic stability and binding affinity of small molecules to their targets.[6] This guide will, therefore, be based on a hypothesized mechanism of action, drawing parallels from structurally related and well-characterized urea-based kinase inhibitors. We will provide detailed protocols for the in vitro and in vivo evaluation of Compound X, enabling researchers to systematically investigate its potential as a novel anticancer agent.
Hypothesized Mechanism of Action: Inhibition of the RAF/MEK/ERK Signaling Pathway
Many diaryl urea derivatives have been identified as potent inhibitors of the RAF-MEK-ERK signaling cascade (also known as the MAPK pathway), a critical pathway that regulates cell proliferation, differentiation, and survival.[7][8] The RAF family of serine/threonine kinases (A-RAF, B-RAF, and C-RAF or Raf-1) are key components of this pathway, and their aberrant activation is a hallmark of many cancers.[8][9] We hypothesize that Compound X may function as a Type II kinase inhibitor , binding to the inactive conformation of RAF kinases and preventing their activation.
The urea moiety is crucial for this interaction, typically forming hydrogen bonds with the kinase hinge region. The bromophenyl and trifluoroethyl groups may occupy adjacent hydrophobic pockets, contributing to the potency and selectivity of the inhibitor.
Diagram of the Hypothesized RAF/MEK/ERK Signaling Pathway Inhibition by Compound X
Caption: Hypothesized inhibition of the RAF/MEK/ERK pathway by Compound X.
Experimental Protocols
PART 1: In Vitro Evaluation
1.1. Compound Handling and Preparation
-
Solubility Testing : Prior to initiating biological assays, it is crucial to determine the solubility of Compound X in relevant solvents. A recommended starting point is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Subsequently, determine the solubility in aqueous solutions, such as cell culture media, to ensure that the compound does not precipitate at the final working concentrations.
-
Storage : Store the solid compound at 2-8°C in a dry, sealed container.[10] The DMSO stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
1.2. Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of Compound X on the viability and proliferation of cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]
-
Materials :
-
Cancer cell lines (e.g., A375 melanoma with BRAF V600E mutation, HT-29 colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Compound X stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
-
-
Procedure :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of Compound X in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like Sorafenib).
-
After 24 hours, remove the medium and add 100 µL of the diluted Compound X or control solutions to the respective wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[12]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Compound X that inhibits cell growth by 50%).
-
Diagram of the Cell Viability Assay Workflow
Caption: Workflow for the MTT cell viability assay.
1.3. Western Blot Analysis
This protocol is used to investigate the effect of Compound X on the phosphorylation status of key proteins in the RAF/MEK/ERK pathway. A reduction in the phosphorylation of MEK and ERK would support the hypothesized mechanism of action.[13][14]
-
Materials :
-
Cancer cell lines
-
6-well plates
-
Compound X
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[15]
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure :
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Compound X at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 6-24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[15]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[16]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[16]
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
-
1.4. In Vitro Kinase Assay
To directly assess the inhibitory activity of Compound X on RAF kinase, an in vitro kinase assay can be performed.[17][18]
-
Materials :
-
Recombinant active RAF kinase (e.g., B-RAF)
-
Kinase substrate (e.g., recombinant inactive MEK1)
-
Compound X
-
Kinase assay buffer
-
ATP
-
96-well plate
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure :
-
Prepare serial dilutions of Compound X in kinase assay buffer.
-
In a 96-well plate, add the recombinant RAF kinase and Compound X dilutions.
-
Incubate for a short period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate (MEK1) and ATP.[17]
-
Allow the reaction to proceed for a specified time at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ADP produced.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
-
PART 2: In Vivo Evaluation
2.1. Subcutaneous Xenograft Mouse Model
This model is used to evaluate the in vivo antitumor efficacy of Compound X.[19][20]
-
Materials :
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line that showed sensitivity to Compound X in vitro
-
Matrigel (optional, to improve tumor engraftment)
-
Compound X formulation for in vivo administration (e.g., in a solution of DMSO, Cremophor EL, and saline)
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure :
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (if used) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[19]
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer Compound X or the vehicle control to the mice according to a predetermined schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry to assess target inhibition).
-
Diagram of the Xenograft Model Workflow
Caption: Workflow for the in vivo subcutaneous xenograft model.
Data Presentation and Interpretation
Table 1: In Vitro Activity of Compound X
| Cell Line | IC50 (µM) |
| A375 (BRAF V600E) | [Enter experimental value] |
| HT-29 (BRAF V600E) | [Enter experimental value] |
| Normal Fibroblasts | [Enter experimental value] |
Table 2: In Vivo Efficacy of Compound X in Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | [Enter experimental value] | - | [Enter experimental value] |
| Compound X (dose 1) | [Enter experimental value] | [Calculate] | [Enter experimental value] |
| Compound X (dose 2) | [Enter experimental value] | [Calculate] | [Enter experimental value] |
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial investigation of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea as a potential anticancer agent. The proposed protocols are designed to systematically evaluate its biological activity, starting from in vitro cell-based assays to in vivo efficacy studies. Positive results from these experiments, particularly the confirmation of RAF kinase inhibition and antitumor activity in preclinical models, would warrant further investigation into its pharmacokinetic properties, safety profile, and potential for clinical development. The structural features of Compound X hold promise for its utility in cancer research, and the methodologies outlined here provide a clear path for elucidating its therapeutic potential.
References
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MySkinRecipes. (n.d.). 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea. Retrieved from [Link]
-
protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]
-
PubMed. (2017, February 15). Design and synthesis of new RAF kinase-inhibiting antiproliferative quinoline derivatives. Part 2. Retrieved from [Link]
-
MDPI. (2022, November 23). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
NIH. (2025, July 10). A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. Retrieved from [Link]
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NIH. (n.d.). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]
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NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Frontiers. (n.d.). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 21). What are Raf kinase inhibitors and how do they work?. Retrieved from [Link]
-
MDPI. (2023, December 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
NIH. (2016, September 21). Antiangiogenic Effects of VH02, a Novel Urea Derivative: In Vitro and in Vivo Studies. Retrieved from [Link]
-
Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]
-
PubMed. (1990, January 1). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Retrieved from [Link]
-
PubMed. (2005, May 1). Urea derivatives as anticancer agents. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Discovery of heterocyclic ureas as a new class of raf kinase inhibitors: Identification of a second generation lead by a combinatorial chemistry approach. Retrieved from [Link]
-
Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]
-
ACS Publications. (2026, January 16). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]
-
PubMed. (2021, November 15). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Retrieved from [Link]
-
PubMed. (2017, December 1). Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. Retrieved from [Link]
-
ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]
-
PubMed. (2012, June 14). Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas. Retrieved from [Link]
-
PubMed. (2009, March). Virtual screening for Raf-1 kinase inhibitors based on pharmacophore model of substituted ureas. Retrieved from [Link]
-
MDPI. (2025, October 22). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Retrieved from [Link]
-
MDPI. (n.d.). Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell. Retrieved from [Link]
-
Horizon IRD. (n.d.). Improving aqueous solubility and in vitro pharmacokinetic properties of the 3-nitroimidazo[1,2-a]pyridine antileishmanial pharma. Retrieved from [Link]
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ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]
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Protocol Online. (2005, December 5). Xenograft Tumor Model Protocol. Retrieved from [Link]
-
ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Hilaris Publisher. (2015, November 25). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2025, October 22). Discovery of 1,2,3-Triazole-Urea Hybrids. Retrieved from [Link]
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Application Note & Protocol: High-Purity Isolation of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea using Reverse-Phase Flash Chromatography
Abstract
This application note provides a detailed protocol for the purification of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea, a key intermediate in pharmaceutical synthesis, particularly for compounds targeting central nervous system disorders.[1] The inherent lipophilicity imparted by the bromophenyl and trifluoroethyl moieties makes this compound well-suited for reverse-phase chromatography.[1] This guide will detail a robust method using reverse-phase flash chromatography, addressing potential impurities from a common synthetic route and ensuring a final product of high purity. The principles and methodologies described herein are intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction: The Rationale for Chromatographic Purification
1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea is a crucial building block in medicinal chemistry. Its structure, featuring a brominated aromatic ring and a trifluoroethyl group, enhances lipophilicity, a critical factor for blood-brain barrier penetration in CNS-active drugs.[1] The synthesis of such substituted ureas, typically proceeding through the reaction of an isocyanate with an amine, can often lead to a mixture of the desired product along with unreacted starting materials and side products. Therefore, a reliable and scalable purification method is paramount to ensure the quality and integrity of subsequent synthetic steps and final active pharmaceutical ingredients.
This document outlines a systematic approach to the purification of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea. We will first consider the likely impurities based on a plausible synthetic pathway. Subsequently, a detailed protocol for purification via reverse-phase flash chromatography will be presented, including the rationale for the selection of the stationary and mobile phases.
Predicted Impurities from Synthesis
A common and efficient method for the synthesis of the target compound is the reaction of 3-bromoaniline with 2,2,2-trifluoroethyl isocyanate.
Figure 1: Synthesis of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea
Caption: Reaction of 3-bromoaniline with 2,2,2-trifluoroethyl isocyanate to yield the target urea.
From this reaction, several impurities can be anticipated:
-
Unreacted 3-bromoaniline: A primary amine that is more polar than the product.
-
Unreacted 2,2,2-trifluoroethyl isocyanate: Highly reactive and likely to be quenched during workup, but may form other urea derivatives.
-
1,3-bis(3-bromophenyl)urea: A symmetrical urea formed from the reaction of 3-bromoaniline with an in-situ formed isocyanate from a phosgene equivalent, or from other side reactions. This impurity is significantly less polar than the target compound.
The differing polarities of these potential impurities provide a strong basis for effective separation using chromatography.
Materials and Methods
Materials
| Material | Grade | Supplier |
| Crude 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea | Synthesis Grade | In-house |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Water | Deionized, 18.2 MΩ·cm | Millipore |
| Methanol (MeOH) | HPLC Grade | Fisher Scientific |
| C18 Silica Gel | 40-63 µm | SiliaSep™ |
Equipment
-
Flash Chromatography System (e.g., Teledyne ISCO CombiFlash)
-
UV-Vis Detector (integrated with flash system)
-
Rotary Evaporator
-
Analytical HPLC system with UV detector
-
Vortex Mixer
-
Glass Vials and Syringes
Experimental Protocols
Sample Preparation
The crude reaction mixture is first concentrated under reduced pressure to remove the bulk of the reaction solvent. For purification, a stock solution of the crude material is prepared.
Protocol:
-
Weigh 1.0 g of the crude 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea.
-
Dissolve the crude material in a minimal amount of methanol (approximately 2-3 mL).
-
Ensure complete dissolution by vortexing. If solids persist, a small amount of dichloromethane can be added, but methanol is preferred for compatibility with the reverse-phase mobile phase.
Reverse-Phase Flash Chromatography Protocol
The lipophilic nature of the target compound makes reverse-phase chromatography the ideal choice for purification. A C18 stationary phase provides excellent retention and separation from both more polar and less polar impurities.
Chromatography Conditions:
| Parameter | Value | Rationale |
| Stationary Phase | C18 Silica Gel | The non-polar C18 phase will interact with the lipophilic bromophenyl and trifluoroethyl groups, allowing for separation based on polarity. |
| Mobile Phase A | Deionized Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile (ACN) | The organic modifier; its increasing concentration will elute compounds of decreasing polarity. |
| Gradient | 30-80% B over 20 min | A gradient is employed to effectively separate the polar starting material, the product, and the non-polar symmetrical urea impurity. |
| Flow Rate | 20 mL/min | Optimized for a 40g C18 column to ensure good separation without excessive run time. |
| Detection | 254 nm | The bromophenyl group provides a strong chromophore, making UV detection at 254 nm highly sensitive for the target compound and aromatic impurities.[2] |
| Column Size | 40 g C18 Flash Column | Appropriate for purifying up to 1 g of crude material. |
Step-by-Step Protocol:
-
Equilibrate the C18 column with 30% Acetonitrile in Water for 5 column volumes.
-
Load the prepared sample solution onto the column.
-
Begin the chromatographic run using the gradient profile outlined in the table above.
-
Monitor the separation at 254 nm and collect fractions based on the observed peaks.
-
Combine the fractions containing the pure product, as determined by in-process analytical HPLC or TLC.
-
Concentrate the pure fractions under reduced pressure to yield the purified 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea as a solid.
Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the purification process.
Caption: Workflow for the purification of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea.
Expected Results and Discussion
The described reverse-phase flash chromatography method is expected to yield 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea with a purity exceeding 98%. The elution profile will typically show the following order:
-
3-bromoaniline: Elutes early in the gradient due to its higher polarity.
-
1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea: The target compound, eluting at an intermediate acetonitrile concentration.
-
1,3-bis(3-bromophenyl)urea: Elutes later in the gradient as it is the least polar of the three key components.
The choice of a C18 stationary phase is crucial for retaining the moderately non-polar target compound and allowing for a broad enough separation window from potential impurities. While fluorinated stationary phases can offer alternative selectivity for fluorinated compounds, a standard C18 phase is often sufficient and more cost-effective for this type of molecule.[3] The use of a water/acetonitrile mobile phase system is standard for reverse-phase chromatography and provides good solubility for the analyte and impurities.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea using reverse-phase flash chromatography. By understanding the potential impurities from the synthesis and applying sound chromatographic principles, a high degree of purity can be achieved. This method is robust, scalable, and suitable for implementation in both academic and industrial research settings, ensuring the quality of this important pharmaceutical intermediate.
References
-
MySkinRecipes. (n.d.). 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea. Retrieved from [Link]
- Czauderna, M., & Kowalczyk, J. (2012). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science, 57(1), 19–27.
- Zhang, W. (2014).
-
Chromatography Forum. (2014). HPLC Method for Quantification of Urea. Retrieved from [Link]
- Bell, D. S. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
Sources
Application Note: A Validated Protocol for Screening Urea Derivatives as Urease Inhibitors
Introduction: The Significance of Urease Inhibition
Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2] This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis.[3] In the gastrointestinal tract, the ammonia produced by urease neutralizes gastric acid, allowing H. pylori to colonize the stomach lining, which can lead to peptic ulcers and gastric cancer.[3] In the urinary tract, urease activity increases urine pH, promoting the formation of infection-induced urinary stones. Beyond its medical relevance, urease activity in soil contributes to significant nitrogen loss from urea-based fertilizers through ammonia volatilization, posing both economic and environmental challenges.
The development of potent and specific urease inhibitors is therefore a key strategy for combating urease-associated pathologies and improving agricultural efficiency. Urea derivatives represent a promising class of potential inhibitors, acting as substrate analogs that can interact with the active site of the enzyme.[4][5] This application note provides a detailed and validated protocol for the in vitro screening of urea derivatives as urease inhibitors, designed for researchers in drug development and related scientific fields. The described methodology is based on a well-established spectrophotometric assay that quantifies ammonia production.[1]
Principle of the Assay: The Berthelot Reaction
The protocol outlined below employs the Berthelot method to determine urease activity.[1] This colorimetric assay is based on the principle that urease-catalyzed hydrolysis of urea produces ammonia. The liberated ammonia then reacts with a phenolic reagent and hypochlorite in an alkaline medium to form a blue-green indophenol dye. The intensity of the color, measured spectrophotometrically at approximately 630-670 nm, is directly proportional to the amount of ammonia produced and thus to the urease activity.[1] The inhibitory potential of a test compound is determined by its ability to reduce the rate of ammonia formation in the enzymatic reaction.
Experimental Workflow for Urease Inhibition Assay
The following diagram illustrates the overall workflow for screening potential urease inhibitors.
Caption: Workflow for screening urease inhibitors.
Materials and Reagents
Equipment
-
Spectrophotometer (plate reader or cuvette-based)
-
96-well microplates (clear, flat-bottom)
-
Incubator
-
Micropipettes
-
Vortex mixer
-
Centrifuge (optional, for sample preparation)
Reagents
-
Urease (e.g., from Jack Bean)
-
Urea
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compounds (urea derivatives)
-
Positive control (e.g., Thiourea or Acetohydroxamic acid)[2]
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for test compounds
-
Colorimetric Reagents (Berthelot Method):
-
Reagent A (Phenol-Nitroprusside): A solution containing phenol and sodium nitroprusside.
-
Reagent B (Alkaline Hypochlorite): A solution containing sodium hypochlorite and sodium hydroxide.
-
Note: The precise concentrations and compositions of the Berthelot reagents can vary. It is recommended to follow a well-cited formulation, such as the one described by Weatherburn (1967) or use a commercially available kit.[3]
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format, which is suitable for high-throughput screening.
Preparation of Reagents
-
Urease Enzyme Solution: Prepare a stock solution of urease in phosphate buffer. The final concentration in the assay should be determined empirically to ensure a linear reaction rate over the desired time course. A typical starting concentration is 25 U/mL.
-
Urea Substrate Solution: Prepare a stock solution of urea in phosphate buffer. A common concentration is 100 mM.
-
Test Compound Solutions: Dissolve the urea derivatives in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).[6] Prepare serial dilutions of the stock solution to obtain a range of test concentrations.[6]
-
Positive Control Solution: Prepare a stock solution of a known urease inhibitor, such as thiourea, in the same solvent as the test compounds.
Assay Procedure
The following table outlines the components to be added to each well of a 96-well plate. It is crucial to include all specified controls for a self-validating experiment.
| Component | Test Compound Wells | Negative Control | Positive Control | Solvent Control | Blank |
| Phosphate Buffer (µL) | 55 | 60 | 55 | 55 | 110 |
| Urease Solution (µL) | 25 | 25 | 25 | 25 | 0 |
| Test Compound (µL) | 5 | 0 | 0 | 0 | 0 |
| Positive Control (µL) | 0 | 0 | 5 | 0 | 0 |
| Solvent (e.g., DMSO) (µL) | 0 | 0 | 0 | 5 | 0 |
| Pre-incubation | \multicolumn{5}{c | }{Incubate at 37°C for 15 minutes} | |||
| Urea Solution (µL) | 25 | 25 | 25 | 25 | 25 |
| Incubation | \multicolumn{5}{c | }{Incubate at 37°C for 30 minutes} | |||
| Reagent A (µL) | 50 | 50 | 50 | 50 | 50 |
| Reagent B (µL) | 50 | 50 | 50 | 50 | 50 |
| Final Incubation | \multicolumn{5}{c | }{Incubate at room temperature for 20 minutes (in the dark)} | |||
| Absorbance Reading | \multicolumn{5}{c | }{Measure absorbance at ~630-670 nm} |
Causality Behind Experimental Choices:
-
Buffer and pH: A phosphate buffer with a pH of around 7.4 is commonly used as it mimics physiological conditions and is optimal for the activity of many ureases.[7]
-
Pre-incubation: Pre-incubating the enzyme with the test compound allows for the inhibitor to bind to the enzyme before the substrate is introduced.[3] This is particularly important for time-dependent inhibitors.
-
Temperature: The incubation temperature of 37°C is chosen to be representative of physiological conditions.[3]
-
Reaction Termination: The addition of the alkaline Berthelot reagents effectively stops the enzymatic reaction by denaturing the urease enzyme.[1]
Data Analysis and Interpretation
The percentage of urease inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = [1 - (Absorbance of Test Compound Well - Absorbance of Blank Well) / (Absorbance of Negative Control Well - Absorbance of Blank Well)] x 100
The IC50 value, which is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%, is a standard measure of inhibitor potency.[8] To determine the IC50 value, plot the percentage inhibition against the logarithm of the inhibitor concentration.[9] The resulting dose-response curve can be analyzed using non-linear regression analysis, typically fitting to a sigmoidal model.[8][9]
Mechanism of Urease Inhibition by Urea Derivatives
Urea derivatives can inhibit urease through various mechanisms, primarily by acting as active-site directed inhibitors.[5] They can mimic the substrate, urea, and bind to the nickel ions in the active site, thereby preventing the binding and hydrolysis of the natural substrate.[4][5] The following diagram illustrates the basic enzymatic reaction and its inhibition.
Caption: Urease reaction and inhibition by a urea derivative.
Trustworthiness: A Self-Validating System
The inclusion of multiple controls is essential for the validity and interpretation of the results:
-
Negative Control (Enzyme + Substrate): Represents 100% enzyme activity and is the baseline for calculating inhibition.
-
Positive Control (Enzyme + Substrate + Known Inhibitor): Validates the assay's ability to detect inhibition. A significant reduction in absorbance compared to the negative control is expected.
-
Solvent Control (Enzyme + Substrate + Solvent): Ensures that the solvent used to dissolve the test compounds does not interfere with the enzyme activity.
-
Blank (Substrate + Buffer): Accounts for any background absorbance from the reagents themselves.
Conclusion
This application note provides a robust and detailed protocol for the screening and characterization of urea derivatives as urease inhibitors. By adhering to the described methodology and incorporating the necessary controls, researchers can generate reliable and reproducible data to advance the development of novel therapeutic agents and agricultural additives.
References
-
Bio-Techne. (n.d.). Urease Assay Kit. Retrieved from [Link]
-
Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus. (2018). MDPI. Retrieved from [Link]
-
Urease Protocol. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
-
Can anyone provide me the protocol of finding Urease inhibition assay of natural source? (2017). ResearchGate. Retrieved from [Link]
-
Urease inhibitors: A review. (2005). Indian Journal of Biotechnology. Retrieved from [Link]
-
Recent advances in design of new urease inhibitors: A review. (2011). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. (2020). International Journal of Molecular Sciences. Retrieved from [Link]
-
Chemistry and Mechanism of Urease Inhibition. (2002). ResearchGate. Retrieved from [Link]
-
Oreate AI Blog. (2025). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved from [Link]
Sources
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. web.stanford.edu [web.stanford.edu]
- 8. IC50 Calculator | AAT Bioquest [aatbio.com]
- 9. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to Phenylurea-Based Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with phenylurea-based inhibitors. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the development of resistance to this important class of therapeutic agents. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate, identify, and overcome resistance in your experimental models.
Introduction to Phenylurea-Based Inhibitors and the Challenge of Resistance
Phenylurea-based compounds, such as Sorafenib and Lenvatinib, are multi-kinase inhibitors that have become cornerstone therapies for various cancers, including hepatocellular carcinoma (HCC) and renal cell carcinoma.[1] They primarily exert their anti-tumor effects by targeting key receptor tyrosine kinases (RTKs) involved in angiogenesis and cell proliferation, such as VEGFR and PDGFR, as well as downstream signaling components like the RAF/MEK/ERK pathway.[1][2]
Despite their initial efficacy, the development of acquired resistance is a significant clinical and experimental hurdle, limiting their long-term effectiveness.[2][3] Understanding the molecular underpinnings of this resistance is critical for developing next-generation therapeutic strategies. This guide will walk you through the common mechanisms of resistance and provide actionable protocols to investigate and counteract them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise during the use of phenylurea-based inhibitors in a research setting.
Q1: My cancer cell line shows a decreasing response to the phenylurea-based inhibitor over time. How can I confirm this is acquired resistance?
A1: The first step is to quantitatively demonstrate a shift in the dose-response curve. You will need to determine the half-maximal inhibitory concentration (IC50) of your inhibitor in the parental (sensitive) cell line and compare it to the suspected resistant population. A significant increase in the IC50 value is the hallmark of acquired resistance.
-
Experimental Protocol: See Protocol 1: Determining IC50 Values using an MTT Assay for a detailed, step-by-step guide.
-
Expected Outcome: Resistant cell lines can exhibit anywhere from a several-fold to over a 100-fold increase in their IC50 value compared to their parental counterparts.[4]
-
Troubleshooting:
-
Inconsistent IC50 values: Ensure consistent cell seeding density, incubation times, and reagent concentrations.[5] Cell passage number can also influence results; try to use cells within a consistent passage range for all experiments.
-
Inhibitor precipitation: Phenylurea-based inhibitors can have limited aqueous solubility.[6] Ensure your DMSO stock concentration is appropriate and that the final DMSO concentration in your culture medium is low (typically <0.5%) and consistent across all wells to avoid precipitation and cell toxicity.[6]
-
Q2: What are the most common molecular mechanisms driving resistance to phenylurea-based inhibitors like Sorafenib and Lenvatinib?
A2: Resistance is multifactorial, but several key mechanisms have been consistently identified:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating another. The most common bypass pathways in phenylurea resistance are the PI3K/Akt/mTOR and EGFR-mediated signaling cascades.[2][7][8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[9]
-
Altered Drug Uptake: Reduced expression of drug uptake transporters, like the organic cation transporter 1 (OCT1), has been shown to decrease the intracellular accumulation of Sorafenib, leading to resistance.[10]
-
Epithelial-to-Mesenchymal Transition (EMT): Cells undergoing EMT acquire a more migratory and drug-resistant phenotype, which has been linked to Sorafenib resistance.[2]
-
Induction of Pro-Survival Mechanisms: Treatment with these inhibitors can trigger cellular stress responses, such as autophagy, which can paradoxically promote cell survival rather than death.[5]
Q3: I am planning a combination therapy experiment to overcome resistance. What are some evidence-based combination strategies?
A3: Combining a phenylurea-based inhibitor with an agent that targets a known resistance mechanism is a highly effective strategy.
-
Targeting Bypass Pathways:
-
PI3K/Akt/mTOR Pathway: Use inhibitors of PI3K, Akt (e.g., MK-2206), or mTOR to block this common escape route.[5]
-
MAPK/ERK Pathway: While phenylureas target RAF, downstream components can be reactivated. Combining with a MEK inhibitor can create a more potent vertical blockade.
-
-
Inhibiting Drug Efflux: Co-administration with an ABC transporter inhibitor, such as verapamil or tariquidar, can restore intracellular drug concentrations.
-
Inducing Apoptosis: Combine with agents that promote apoptosis to counteract pro-survival mechanisms.
-
Immunotherapy Combinations: There is growing interest in combining targeted therapies like Lenvatinib with immune checkpoint inhibitors to enhance anti-tumor immune responses.[3]
| Resistance Mechanism | Therapeutic Strategy | Example Combination Agent | References |
| PI3K/Akt Pathway Activation | Inhibit the PI3K/Akt pathway | PI3K inhibitors, Akt inhibitors (e.g., MK-2206) | [5] |
| MAPK/ERK Pathway Reactivation | Inhibit downstream effectors | MEK inhibitors (e.g., Trametinib) | [1] |
| Increased Drug Efflux (ABC Transporters) | Inhibit efflux pump function | P-gp inhibitors (e.g., Verapamil) | [9] |
| Reduced Drug Uptake (OCT1) | (Currently no direct clinical strategy) | N/A | [10] |
| Induction of Autophagy | Inhibit autophagy | Autophagy inhibitors (e.g., Chloroquine) | [5] |
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for key experiments related to the study of phenylurea inhibitor resistance.
Guide 1: Developing and Characterizing a Resistant Cell Line
Problem: My cell line is not developing resistance to the phenylurea-based inhibitor, or the process is taking too long.
Potential Causes & Solutions:
-
Inhibitor Concentration is Too High: Starting with a lethal dose will prevent the selection of resistant clones. Begin treatment at a concentration around the IC20-IC30 of the parental cell line.
-
Insufficient Treatment Duration: Acquired resistance is a gradual process of selection and adaptation. It can take several months to develop a stable resistant cell line.[4][11]
-
Cell Line Heterogeneity: Some cell lines are inherently more prone to developing resistance than others. If progress is slow, consider attempting the protocol with a different cell line.
Protocol 1: Generation of a Phenylurea-Resistant Cell Line
This protocol describes a common method for generating a resistant cell line through continuous, escalating dose exposure.[4][12]
-
Determine Parental IC50: First, accurately determine the IC50 of your parental cell line using the method described in Protocol 2 .
-
Initial Treatment: Culture the parental cells in medium containing the phenylurea inhibitor at a starting concentration equal to the IC20-IC30.
-
Monitor and Passage: Monitor the cells closely. Initially, you will observe significant cell death. When the surviving cells repopulate the flask (reach ~70-80% confluency), passage them as you normally would, but always in the presence of the inhibitor-containing medium.
-
Dose Escalation: Once the cells are proliferating at a normal rate in the current inhibitor concentration, increase the concentration by a small increment (e.g., 1.2 to 1.5-fold).
-
Repeat: Repeat the process of monitoring, passaging, and dose escalation. This process can take 6-12 months.[4]
-
Characterization: Once the cells are stably proliferating in a significantly higher concentration of the inhibitor (e.g., 5-10 µM for Sorafenib or Lenvatinib), characterize the new resistant line.[11] This includes:
-
Confirming the new, higher IC50 value.
-
Assessing the stability of the resistant phenotype by growing the cells in inhibitor-free medium for several passages and then re-testing the IC50.
-
Cryopreserving stocks of the resistant cell line at various passages.
-
Workflow for Generating a Resistant Cell Line
Caption: Workflow for generating and validating a drug-resistant cell line.
Guide 2: Investigating Bypass Signaling Pathways
Problem: I suspect a bypass signaling pathway is activated in my resistant cells, but my Western blot results are unclear.
Potential Causes & Solutions:
-
Antibody Quality: Use phospho-specific antibodies that have been validated for Western blotting. Always include an antibody for the total protein as a loading control.
-
Sample Preparation: Ensure rapid cell lysis on ice with appropriate phosphatase and protease inhibitors to preserve phosphorylation states.
-
Stimulation/Inhibition Conditions: For some pathways, you may need to serum-starve the cells before treatment to reduce basal signaling activity, allowing for a clearer observation of inhibitor-induced changes.
Protocol 2: Western Blot Analysis of MAPK and PI3K/Akt Pathway Activation
This protocol provides a method to assess the phosphorylation status of key proteins in the MAPK (p-ERK) and PI3K/Akt (p-Akt) pathways.[13]
-
Cell Seeding and Treatment: Seed both parental and resistant cells. Allow them to adhere overnight. Treat the cells with your phenylurea-based inhibitor at a relevant concentration (e.g., the IC50 of the parental line) for a specified time (e.g., 2, 6, or 24 hours). Include an untreated control for both cell lines.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against a phospho-protein (e.g., anti-phospho-ERK1/2 or anti-phospho-Akt Ser473) overnight at 4°C. Use the manufacturer's recommended dilution.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-ERK1/2 or anti-Akt) and a housekeeping protein like GAPDH or β-actin.[13]
Signaling Pathways Implicated in Phenylurea Inhibitor Resistance
Sources
- 1. Sorafenib Rechallenge and Sorafenib after Lenvatinib Failure in a Patient with Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to sorafenib and the corresponding strategies in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application and Resistance Mechanisms of Lenvatinib in Patients with Advanced Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. New knowledge of the mechanisms of sorafenib resistance in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revealing one of the mechanisms by which thyroid cancer becomes resistant to lenvatinib-a molecularly targeted drug | EurekAlert! [eurekalert.org]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. Exploring the mechanism of resistance to sorafenib in two hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring for Urea Synthesis
Welcome to the technical support center for reaction monitoring of urea synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during experimental monitoring. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating system for your research.
Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
High-Performance Liquid Chromatography (HPLC)
Question: My urea peak is broad and tailing in my reaction sample, but my urea standard looks fine. What's causing this?
Answer: This is a classic sign of matrix effects from your reaction mixture. The high concentration of salts, unreacted ammonia, and ammonium carbamate can interfere with the chromatography.
-
Causality: Urea is a highly polar compound, making it challenging to retain on traditional C18 reversed-phase columns.[1] The issue is often exacerbated by the high ionic strength of the synthesis mixture. This can lead to poor peak shape due to interactions with the stationary phase or overloading of the column with components other than your analyte of interest.
-
Troubleshooting Steps:
-
Sample Dilution: The simplest first step is to dilute your sample with the mobile phase. This reduces the concentration of interfering species.
-
Column Selection: If dilution is insufficient, consider a column better suited for polar analytes. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is an excellent choice for retaining urea.[2] Alternatively, specialized reversed-phase columns designed for polar compounds can be effective.[3]
-
Mobile Phase Modification: Ensure your mobile phase is optimized. For HILIC, a mobile phase with a high percentage of acetonitrile is typical. For reversed-phase, ensure the pH is controlled with a suitable buffer.
-
Guard Column: Employ a guard column to protect your analytical column from strongly adsorbed contaminants in the crude reaction mixture.[4]
-
Question: I'm not seeing my urea peak at all, or it's at the solvent front. What should I do?
Answer: This indicates a lack of retention for urea on your HPLC column.
-
Causality: As a very polar molecule, urea has little to no retention on standard reversed-phase columns.[1]
-
Troubleshooting Steps:
-
Confirm Column Type: Double-check that you are not using a standard C18 or C8 column, which will likely not retain urea sufficiently.
-
Switch to HILIC: As mentioned previously, HILIC is a robust technique for urea analysis.
-
Consider Ion-Pair Reversed-Phase: While more complex, using an ion-pairing reagent in your mobile phase can improve the retention of polar compounds on a reversed-phase column.
-
Question: My baseline is very noisy at the low UV wavelength (e.g., 200-210 nm) I'm using for urea detection. How can I improve this?
Answer: Baseline noise at low UV wavelengths is often due to the mobile phase components themselves.
-
Causality: Many common HPLC buffers, such as acetate, have significant absorbance at low UV wavelengths, which can mask the signal from urea.[2]
-
Troubleshooting Steps:
-
Mobile Phase Selection: Switch to a buffer system that is transparent at your desired wavelength. For example, triethylammonium phosphate (TEAP) is a good option for detection at 200 nm.[2]
-
High-Purity Solvents: Ensure you are using high-purity, HPLC-grade solvents and reagents to minimize absorbing impurities.
-
Consider Alternative Detection: If baseline noise persists, consider a different detection method. A Refractive Index (RI) detector can be used for urea, although it is less sensitive and not compatible with gradient elution. An Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) are other possibilities. For high specificity and sensitivity, coupling your HPLC to a mass spectrometer (LC-MS) is an excellent, albeit more complex, option.[5]
-
In-Situ Spectroscopic Techniques (FT-IR & Raman)
Question: I'm using in-situ FT-IR, but I'm struggling to distinguish the urea peak from the ammonium carbamate intermediate. How can I resolve this?
Answer: This is a common challenge due to the structural similarities and overlapping vibrational modes of urea and its precursor, ammonium carbamate.
-
Causality: Both urea and ammonium carbamate contain C=O and N-H bonds, leading to overlapping peaks in the mid-infrared region.
-
Troubleshooting Steps:
-
Focus on Unique Peaks: While there is overlap, there are regions where the spectra differ. Carefully analyze the spectra of pure standards of urea and ammonium carbamate to identify unique or more intense peaks for each compound. For example, subtle shifts in the C=O stretching frequency or differences in the N-H bending modes can be used for quantification.
-
Chemometrics: Employ multivariate analysis techniques like Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression. These methods can deconvolve the overlapping spectra to provide quantitative information on each component.
-
Monitor Byproducts: Sometimes, monitoring the formation of a byproduct can be an indirect measure of the main reaction. In urea synthesis, the formation of water can also be tracked in some systems.
-
Question: My in-situ Raman signal for urea is very weak and inconsistent. What can I do to improve it?
Answer: A weak Raman signal can be due to several factors, including low concentration, fluorescence interference, and improper instrument setup.[6]
-
Causality: Raman scattering is an inherently weak phenomenon.[6] If the concentration of urea is low, the signal may be difficult to detect above the background noise. Additionally, impurities or other components in the reaction mixture can fluoresce, overwhelming the Raman signal.
-
Troubleshooting Steps:
-
Check Laser Power and Alignment: Ensure the laser power is set appropriately for your sample and that the laser is correctly focused on the sample.[7]
-
Optimize Acquisition Time: Increase the signal acquisition time to improve the signal-to-noise ratio.
-
Address Fluorescence:
-
Change Laser Wavelength: If possible, switch to a longer wavelength laser (e.g., 785 nm or 1064 nm) to reduce fluorescence.
-
Photobleaching: Expose the sample to the laser for a period before acquiring the spectrum to "burn out" the fluorescent species.
-
-
Sample Preparation (for ex-situ analysis): Ensure your sample is clean and free of interfering contaminants.[6]
-
Consider SERS: For very low concentrations, Surface-Enhanced Raman Spectroscopy (SERS) can be a powerful technique to amplify the Raman signal.
-
Question: I'm monitoring a high-pressure urea synthesis reaction. Are there any specific considerations for in-situ monitoring?
Answer: Yes, high-pressure and high-temperature conditions require specialized equipment and careful experimental design.
-
Causality: The high-pressure and corrosive nature of the urea synthesis environment can damage standard spectroscopic probes and affect the measurements.[8]
-
Considerations:
-
Probe Selection: Use high-pressure, corrosion-resistant probes specifically designed for your reaction conditions.
-
Calibration Under Reaction Conditions: Perform calibrations at the relevant temperatures and pressures, as these can influence the spectral features.
-
Safety: Always adhere to strict safety protocols when working with high-pressure systems.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which technique is best for real-time monitoring of urea synthesis?
A1: The "best" technique depends on your specific experimental goals, budget, and the phase of your research.
-
For process development and optimization in an industrial setting, in-situ FT-IR and Raman spectroscopy are often preferred. They provide real-time data without the need for sample extraction, allowing for immediate feedback and control of reaction parameters like temperature and pressure.[8]
-
For detailed kinetic studies and quantitative analysis in a research lab, HPLC and NMR are excellent choices. HPLC provides robust quantification of urea and can separate it from byproducts. NMR spectroscopy offers detailed structural information and can be used for quantitative analysis, especially when using an internal standard.[9]
-
For high-sensitivity and specificity, especially in complex matrices, LC-MS is the gold standard. It combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry.[5]
Q2: Can I use UV-Vis spectroscopy to monitor urea synthesis?
A2: Direct UV-Vis monitoring of urea is challenging. Urea has a very weak chromophore and absorbs at low UV wavelengths (below 220 nm), where many other species, including precursors and solvents, also absorb. While some colorimetric methods exist that involve a reaction to produce a colored compound, these are typically for endpoint analysis rather than real-time monitoring.[10]
Q3: How does the presence of unreacted ammonia and CO2 affect my measurements?
A3: Unreacted starting materials can significantly impact your analysis.
-
In HPLC: High concentrations of ammonia can affect the pH of your sample and potentially interfere with chromatography, especially on ion-exchange columns.
-
In FT-IR and Raman: Gaseous CO2 and dissolved ammonia have distinct spectral signatures that can overlap with or obscure the signals from urea and ammonium carbamate. It is crucial to have reference spectra of all components to deconvolve the reaction spectrum.
-
In NMR: Ammonia can undergo chemical exchange with the N-H protons of urea, which can broaden the urea peaks.
Q4: What is the importance of monitoring ammonium carbamate?
A4: Ammonium carbamate is the key intermediate in the conversion of ammonia and CO2 to urea.[11][12] The equilibrium between ammonium carbamate and urea is a critical factor in the overall yield of the synthesis. Monitoring its concentration provides valuable insights into the reaction kinetics and helps in optimizing conditions to favor the formation of urea.
Section 3: Data and Protocols
Comparative Summary of Monitoring Techniques
| Technique | Mode | Strengths | Weaknesses | Common Application |
| HPLC-UV/RI | Ex-situ | Robust, quantitative, good for purity analysis. | Requires sample extraction, potential for matrix effects.[2] | Routine quantitative analysis, final product quality control. |
| LC-MS | Ex-situ | High sensitivity and specificity, excellent for complex mixtures.[5] | Higher cost and complexity. | Byproduct identification, trace analysis. |
| FT-IR Spectroscopy | In-situ/Ex-situ | Real-time monitoring, sensitive to functional groups. | Overlapping peaks with intermediates, water interference can be an issue. | Process monitoring and control. |
| Raman Spectroscopy | In-situ/Ex-situ | Excellent for aqueous solutions, non-destructive. | Inherently weak signal, potential for fluorescence.[6] | Real-time monitoring in aqueous media. |
| NMR Spectroscopy | Ex-situ | Provides detailed structural information, quantitative.[9][13] | Lower sensitivity, requires expensive instrumentation. | Mechanistic studies, structural elucidation of byproducts. |
Experimental Workflow and Protocols
Workflow for Method Selection and Troubleshooting
Caption: A logical workflow for selecting, implementing, and troubleshooting a reaction monitoring method for urea synthesis.
Protocol: Quantitative Analysis of Urea by HILIC-HPLC
-
Instrumentation:
-
HPLC system with a UV or RI detector.
-
HILIC column (e.g., silica, amide, or zwitterionic stationary phase).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Deionized water (18 MΩ·cm).
-
Ammonium acetate or ammonium formate (for buffering).
-
Urea standard.
-
-
Mobile Phase Preparation:
-
Prepare a buffered aqueous solution (e.g., 10 mM ammonium acetate, pH adjusted to 5 with acetic acid).
-
The mobile phase will be a mixture of acetonitrile and the aqueous buffer. A typical starting point is 90:10 (v/v) acetonitrile:aqueous buffer.
-
-
Standard Preparation:
-
Prepare a stock solution of urea (e.g., 1 mg/mL) in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Withdraw a small aliquot of the reaction mixture.
-
Dilute the sample significantly with the mobile phase (e.g., 1:100 or 1:1000) to minimize matrix effects.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column Temperature: 30-40 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV at 200-210 nm or RI.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared reaction samples.
-
Quantify the urea concentration in the samples using the calibration curve.
-
References
-
SenTec. (2023, September 1). The Integral Role of Measuring Instruments in Optimizing Urea Synthesis. SenTec. [Link]
-
Chromatography Forum. (2014, April 3). HPLC Method for Quantification of Urea. [Link]
-
MicroSolv. (n.d.). Urea Analyzed by HPLC. AppNote. [Link]
-
HPLC Troubleshooting Guide. (n.d.). [Link]
-
MicroSolv. (2012, May 7). Urea Analyzed by HPLC C18 in Aqueous Mobile Phase. AppNote. [Link]
-
Taylor & Francis Online. (2021, March 30). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. [Link]
-
ResearchGate. (2010, January 15). In situ FT-IR spectra of the photocatalytic urea synthesis. [Link]
-
Patsnap Eureka. (2025, July 15). Why Is My Raman Signal Weak? Troubleshooting Low-Intensity Spectra. [Link]
-
ACS Publications. (2021, April 7). Catalytic Urea Synthesis from Ammonium Carbamate Using a Copper(II) Complex: A Combined Experimental and Theoretical Study. Inorganic Chemistry. [Link]
-
SensoTech GmbH. (n.d.). Urea production. [Link]
-
NIH National Library of Medicine. (2021, October 27). Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. [Link]
-
RSC Publishing. (2011, March 22). From greenhouse gas to feedstock: formation of ammonium carbamate from CO2 and NH3 in organic solvents and its catalytic conversion into urea under mild conditions. Green Chemistry. [Link]
-
Analytical Chemistry. (n.d.). Spectrophotometric Method for Determination of Urea. [Link]
Sources
- 1. Urea Analyzed by HPLC - AppNote [mtc-usa.com]
- 2. HPLC Method for Quantification of Urea - Chromatography Forum [chromforum.org]
- 3. kb-article - MicroSolv Technology Corp [mtc-usa.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. Why Is My Raman Signal Weak? Troubleshooting Low-Intensity Spectra [eureka.patsnap.com]
- 7. Diagnosing & Fixing Performance Issues in Mini Portable Handheld Raman Spectrometers [secuzoan.com]
- 8. The Integral Role of Measuring Instruments in Optimizing Urea Synthesis - SenTec [cdsentec.com]
- 9. From greenhouse gas to feedstock: formation of ammonium carbamate from CO2 and NH3 in organic solvents and its catalytic conversion into urea under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Urea production - SensoTech GmbH [sensotech.com]
- 13. Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea. As a key intermediate in the development of bioactive molecules, particularly those targeting the central nervous system, predictable and scalable synthesis is paramount.[1] This document provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address challenges that may arise during the scale-up of its production.
I. Synthetic Pathway and Core Principles
The most common and direct route to synthesizing 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea involves the reaction of 3-bromophenyl isocyanate with 2,2,2-trifluoroethylamine. This is a nucleophilic addition reaction that is typically high-yielding and proceeds readily under mild conditions.
An alternative, though less direct, approach is the in-situ generation of the isocyanate from 3-bromoaniline using a phosgene equivalent like triphosgene, followed by the addition of 2,2,2-trifluoroethylamine.[2]
DOT Script for Synthetic Pathway
Caption: Synthetic routes to 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea and a key side reaction.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and their purity requirements for this synthesis?
A1: For the most direct synthesis, you will need 3-bromophenyl isocyanate and 2,2,2-trifluoroethylamine. It is crucial that both starting materials are of high purity, ideally >98%. The isocyanate is particularly sensitive to moisture and can hydrolyze to the corresponding amine, which can lead to the formation of symmetric urea byproducts. Therefore, it is recommended to use freshly opened bottles or to purify the isocyanate by distillation if its purity is questionable. 2,2,2-trifluoroethylamine should be anhydrous.
Q2: What solvents are suitable for this reaction?
A2: Aprotic solvents are essential to prevent reaction with the isocyanate. Commonly used solvents for this type of reaction include:
-
Dichloromethane (DCM): Offers good solubility for the starting materials and the product at room temperature. Its volatility simplifies removal during workup.
-
Tetrahydrofuran (THF): Another excellent choice with good solvating properties. Ensure it is anhydrous.
-
Acetonitrile (ACN): A more polar aprotic solvent that can also be used effectively.
-
Ethyl Acetate (EtOAc): Can be a good choice, especially if the product is expected to crystallize upon cooling.
The choice of solvent may also be influenced by the scale of the reaction and the desired method of product isolation.
Q3: What is the expected yield for this reaction?
A3: Under optimized conditions, this reaction is typically high-yielding, often exceeding 90%. However, factors such as the purity of the starting materials, the reaction temperature, and the efficiency of the workup can influence the final yield.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A simple TLC analysis can show the consumption of the limiting reagent (usually the isocyanate or amine). For more quantitative analysis, HPLC is the preferred method.[3][4] A typical mobile phase for HPLC analysis of phenylureas is a gradient of acetonitrile and water.[4]
III. Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Explanation | Recommended Solution |
| Degraded Isocyanate | 3-Bromophenyl isocyanate is moisture-sensitive and can degrade over time, especially if not stored properly. | Use a fresh bottle of isocyanate or purify the existing stock by distillation under reduced pressure. Always store isocyanates under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place. |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants will result in a lower yield of the desired product. | Carefully re-calculate and re-weigh the starting materials. It is common to use a slight excess (1.05-1.1 equivalents) of the amine to ensure complete conversion of the more expensive isocyanate. |
| Reaction Temperature Too Low | While the reaction is generally facile at room temperature, very low temperatures may slow down the reaction rate significantly. | Allow the reaction to warm to room temperature or gently heat to 40-50 °C if the reaction is sluggish. Monitor the reaction progress by TLC or HPLC. |
Issue 2: Presence of Significant Impurities
| Potential Cause | Explanation | Recommended Solution |
| Symmetrical Urea Byproduct (1,3-bis(3-bromophenyl)urea) | This impurity arises if the 3-bromophenyl isocyanate reacts with 3-bromoaniline. 3-bromoaniline can be present as an impurity in the starting isocyanate or can be formed by the hydrolysis of the isocyanate by adventitious water. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents. If using the in-situ method from 3-bromoaniline, ensure slow addition of the phosgene equivalent to minimize the concentration of unreacted aniline. |
| Biuret Formation | The product urea can act as a nucleophile and react with another molecule of the isocyanate, particularly if there is a localized excess of the isocyanate. This is a greater concern during scale-up. | Add the isocyanate solution slowly and sub-surface to a well-stirred solution of the amine. This ensures rapid mixing and avoids localized high concentrations of the isocyanate. |
| Unreacted Starting Materials | Incomplete reaction will leave starting materials in the crude product. | Increase the reaction time or gently warm the reaction mixture. Consider using a slight excess of one of the reactants to drive the reaction to completion. |
DOT Script for Impurity Formation Logic
Caption: Logical flow of common impurity formation pathways.
IV. Scale-Up Considerations
Scaling up the production of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea introduces challenges that may not be apparent at the lab scale.
Heat Management
The reaction between an isocyanate and an amine is exothermic.[5] On a large scale, this heat generation can lead to a significant increase in the reaction temperature, which can promote side reactions.
-
Recommendation: Use a jacketed reactor with a reliable cooling system. For very large-scale reactions, consider adding the isocyanate solution portion-wise, allowing the temperature to return to the set point between additions. Continuous flow reactors can also offer excellent temperature control.[6]
Mixing Efficiency
Inefficient mixing can lead to localized "hot spots" and areas of high reactant concentration, increasing the likelihood of byproduct formation, particularly biurets.
-
Recommendation: Ensure the reactor is equipped with an appropriate agitator that provides good top-to-bottom turnover of the reaction mixture. The position and speed of the agitator should be optimized to create a vortex that draws the added reactants down into the bulk solution quickly. For industrial-scale reactors, the installation of baffles can improve mixing efficiency.[7]
Product Isolation and Purification
On a larger scale, filtration and chromatography can become cumbersome.
-
Crystallization: This is the preferred method for purification at scale. A solvent screen should be performed at the lab scale to identify a suitable recrystallization solvent or solvent system. Phenylureas generally have good solubility in polar organic solvents like ethanol and acetone, and lower solubility in nonpolar solvents like hexanes.[8] A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, is often effective.
-
Filtration and Drying: Ensure that the filtration apparatus is appropriately sized for the batch. The filter cake should be washed with a cold, non-solubilizing solvent to remove residual mother liquor. Drying in a vacuum oven at a moderate temperature (e.g., 40-50 °C) is recommended to remove residual solvents without causing thermal decomposition.
| Parameter | Lab Scale (e.g., 1-10 g) | Pilot/Production Scale (e.g., >1 kg) |
| Reagent Addition | Can be added relatively quickly. | Slow, controlled addition is critical. |
| Temperature Control | Often managed with an ice bath. | Requires a jacketed reactor with a robust cooling system. |
| Mixing | Magnetic stirring is usually sufficient. | Mechanical overhead stirring with optimized impeller design is necessary. |
| Purification | Flash column chromatography is common. | Recrystallization is the most practical method. |
V. Safety Precautions
Isocyanates are potent respiratory sensitizers and can cause severe irritation to the skin and eyes.
-
Handling: Always handle 3-bromophenyl isocyanate in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Storage: Store isocyanates in tightly sealed containers under an inert atmosphere and away from moisture and heat.
-
Spills: In case of a spill, decontaminate the area with a solution of 5% sodium carbonate and 95% water. The carbon dioxide generated during decontamination can cause pressure buildup in a closed container.[10]
VI. Analytical Characterization
To ensure the quality of the final product, a comprehensive analytical characterization is necessary.
-
Identity:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify the characteristic urea carbonyl stretch (typically around 1640-1680 cm⁻¹) and N-H stretches (around 3300-3400 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight.
-
-
Purity:
-
HPLC: To determine the purity and quantify any impurities. A diode array detector can be used to help identify impurities by their UV spectra.[3]
-
Melting Point: A sharp melting point range is indicative of high purity.
-
VII. References
-
1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea. MySkinRecipes. Accessed January 25, 2026.
-
3-Bromophenyl isocyanate - SAFETY DATA SHEET. Fisher Scientific. December 25, 2021.
-
Crystal structure of 3-(3-bromophenyl)-1′,3′-dimethyl-2′H,3H,4H-spiro[furo[3, 2-c]chromene-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H) tetraone, C22H15BrN2O6. Zeitschrift für Kristallographie - New Crystal Structures. May 2022.
-
Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. PubMed Central. January 26, 2022.
-
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Accessed January 25, 2026.
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. September 22, 2025.
-
3-Bromophenyl isocyanate - SAFETY DATA SHEET. Thermo Fisher Scientific. September 14, 2025.
-
UreaKnowHow Revamp Guide Part 1: Urea Reactor High Efficiency trays. UreaKnowHow.com. Accessed January 25, 2026.
-
A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. December 1, 2010.
-
Novel process for the preparation of intermediate compounds used in the treatment of migraine. Technical Disclosure Commons. January 4, 2024.
-
Phenylurea Herbicides. ResearchGate. Accessed January 25, 2026.
-
development and validation of rp- hplc method for the estimation of process related impurities from lacidipine bulk and formulation. International Journal of Creative Research Thoughts. Accessed January 25, 2026.
-
Safe Work Procedures for Isocyanate-Containing Products. Actsafe Safety Association. Accessed January 25, 2026.
-
Technical Guide: 1,3-Bis(2-bromophenyl)urea (CAS No. 175278-34-9). Benchchem. Accessed January 25, 2026.
-
The Urea Synthesis Reactor, its dynamic model and its industrial applications. Part 2: Phase Diagram aspects. UreaKnowHow.com. Accessed January 25, 2026.
-
Monitoring the formation of polyurethane foams with an infrared camera. Journal of Emerging Investigators. March 17, 2021.
-
Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas. Journal of the Chemical Society, Perkin Transactions 2. Accessed January 25, 2026.
-
(PDF) Improvement reactor efficiency of urea. ResearchGate. May 11, 2016.
-
IMPROVEMENT REACTOR EFFICIENCY OF UREA. International Journal of Scientific & Technology Research. Accessed January 25, 2026.
-
SAFETY DATA SHEET. Covestro. Accessed January 25, 2026.
-
Safety aspects of handling isocyanates in urethane foam production. IChemE. Accessed January 25, 2026.
-
US3175015A - Method of controlling exothermic reactions and apparatus therefor. Google Patents. Accessed January 25, 2026.
-
Catalyst-Free and Room-Temperature Synthesis of Reprocessable Nonisocyanate Polythiourethane Foams via Self-Induced Exothermic Aminolysis. ACS Publications. January 23, 2026.
-
Advancements in Isocyanate Reaction Control Techniques. Patsnap. July 10, 2025.
-
Challenge in Urea Mixing Design. SAE International. Accessed January 25, 2026.
-
Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. PubMed. December 20, 2023.
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmaceutical Analysis. Accessed January 25, 2026.
-
Phenylurea: properties, applications and safety. ChemicalBook. November 16, 2023.
-
Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Accessed January 25, 2026.
-
Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. Scholars Research Library. Accessed January 25, 2026.
Sources
- 1. 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. ijcrt.org [ijcrt.org]
- 5. emerginginvestigators.org [emerginginvestigators.org]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. ureaknowhow.com [ureaknowhow.com]
- 8. Phenylurea: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. solutions.covestro.com [solutions.covestro.com]
- 10. actsafe.ca [actsafe.ca]
Technical Support Center: Characterization of Bromophenyl Ureas
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bromophenyl ureas. This guide is designed to provide expert insights and practical troubleshooting solutions for the common challenges encountered during the synthesis, purification, and analytical characterization of this important class of compounds. My approach is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory work.
Part 1: Synthesis and Purification Pitfalls
The purity of your starting material is paramount for accurate characterization and reliable downstream applications. Bromophenyl ureas, while seemingly straightforward to synthesize, present unique purification challenges.
FAQ: My crude product is difficult to purify. What are the common impurities and how can I remove them?
Answer: The most common impurities in bromophenyl urea synthesis are unreacted starting materials (e.g., p-bromoaniline), side-products like di-substituted ureas, and biuret, which forms from the dimerization of urea at elevated temperatures.[1] The purification strategy must be tailored to the impurity profile.
Troubleshooting Guide: Purification Strategies
Issue: Poor recovery or purity after recrystallization.
Root Cause Analysis: The challenge with bromophenyl ureas lies in their strong intermolecular hydrogen bonding, which makes them sparingly soluble in many common solvents but highly soluble in others, often leading to oiling out or poor crystal formation.[2][3] The key is to find a solvent system where the compound is sparingly soluble at room temperature but fully soluble upon heating.
Step-by-Step Recrystallization Protocol:
-
Solvent Screening (Small Scale): Begin by testing the solubility of ~10-20 mg of your crude product in 0.5 mL of various solvents at room temperature and upon heating. A good candidate solvent will dissolve the compound when hot but allow it to precipitate upon cooling.
-
Primary Solvent Selection: Ethanol is often a good starting point for many substituted aryl ureas.[4]
-
Procedure:
-
Dissolve the crude solid in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the flask to cool slowly to room temperature. Rapid cooling can trap impurities.
-
Once crystals begin to form, cool the flask further in an ice bath to maximize yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Expert Tip: If you cannot find a single suitable solvent, a binary solvent system (e.g., ethanol/water, acetone/hexane) is an excellent alternative. Dissolve the compound in the "good" solvent while hot, and then slowly add the "poor" solvent until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
| Solvent Class | Recommended Starting Solvents | Rationale & Comments |
| Alcohols | Ethanol, Isopropanol | Good general-purpose solvents for ureas.[3] Ethanol is often cited in literature procedures.[4] |
| Ketones | Acetone | Can be effective, but its low boiling point may require a larger volume. |
| Esters | Ethyl Acetate | Lower polarity; may be useful for washing away less polar impurities. |
| Binary Systems | Ethanol/Water, Acetone/Hexane | Provides fine control over solubility. Ideal for difficult purifications. |
A summary of solvents for recrystallization of bromophenyl ureas.
Issue: Persistent biuret impurity detected (common if urea is used as a reagent at high temperatures).
Solution: Biuret has different solubility properties than the target compound. A specialized washing procedure can be effective. Based on methods for purifying urea, a wash with a saturated aqueous solution of urea can selectively dissolve biuret while leaving the desired product largely undissolved.[5] For a bromophenyl urea, which has low water solubility, a simple wash with water is often sufficient to remove highly polar impurities like biuret.
Part 2: Analytical Characterization Troubleshooting
Accurate structural confirmation and purity assessment are critical. Here, we address common issues encountered with standard analytical techniques.
2.1 NMR Spectroscopy
Question: My ¹H NMR signals for the urea N-H protons are very broad or absent. Why does this happen and how can I fix it?
Answer: This is a classic problem when characterizing ureas and is due to a combination of factors:
-
Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment that can lead to rapid relaxation and signal broadening for adjacent protons.
-
Chemical Exchange: The N-H protons can exchange with trace amounts of water or acid in the NMR solvent, causing the signal to broaden or even disappear.
-
Restricted Rotation: The C-N amide bond has partial double-bond character, which can lead to rotational isomers (atropisomers) and complex spectra, especially at room temperature.[6]
Troubleshooting Protocol:
-
Choice of Solvent: The solvent is your most powerful tool. Switch from CDCl₃ to DMSO-d₆. DMSO is a hydrogen bond acceptor, which slows down the N-H proton exchange rate and sharpens the signals. It is also an excellent solvent for poorly soluble ureas.[6]
-
Variable Temperature (VT) NMR: If you suspect atropisomerism (observing more aromatic signals than expected), acquiring spectra at different temperatures can be informative.[6] At higher temperatures, bond rotation increases, which can cause distinct signals from different rotamers to coalesce into a single, averaged signal.
-
Confirmation with D₂O: To definitively identify N-H protons, add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The N-H signals will disappear due to proton-deuterium exchange.
2.2 High-Performance Liquid Chromatography (HPLC)
Question: I'm getting significant peak tailing for my bromophenyl urea in reverse-phase HPLC. What is causing this and how can I achieve a symmetrical peak?
Answer: Peak tailing for urea-containing compounds is typically caused by strong interactions between the basic urea moiety and residual, acidic silanol groups on the silica-based stationary phase (e.g., C18, C8). This secondary interaction leads to a portion of the analyte being retained longer, resulting in a tailed peak.
Workflow for HPLC Method Optimization:
Caption: Troubleshooting workflow for HPLC peak tailing.
Recommended Starting HPLC Protocol:
This method is adapted from validated procedures for analyzing bromophenolic compounds and serves as an excellent starting point.[7][8]
| Parameter | Recommended Condition | Rationale |
| Column | C8 or C18, end-capped, 2.1 or 4.6 mm ID, 3.5-5 µm | C8 is slightly less retentive than C18 and can be a good starting point. End-capping is crucial to minimize silanol interactions. |
| Mobile Phase A | 0.05 - 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent and protonates free silanols, dramatically improving peak shape.[8] |
| Mobile Phase B | Acetonitrile (or Methanol) | Standard organic modifier for reverse-phase. |
| Gradient | 5% to 95% B over 15-20 minutes | A generic gradient to elute compounds of varying polarity. |
| Flow Rate | 0.8 - 1.0 mL/min for 4.6 mm ID column | Standard flow rate for analytical columns. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | The phenyl ring provides strong UV absorbance. |
| Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
A robust starting method for HPLC analysis of bromophenyl ureas.
2.3 Thermal Analysis (DSC/TGA)
Question: How can I use DSC and TGA to confirm the purity and stability of my compound?
Answer: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful complementary techniques.[9][10] TGA measures mass change as a function of temperature, while DSC measures heat flow, revealing thermal events like melting and decomposition.
Interpreting Your Thermal Data:
| Thermal Event | Expected Observation | Interpretation |
| Desolvation | Mass loss in TGA before melting; broad endotherm in DSC. | Indicates the presence of residual solvent from purification. The % mass loss corresponds to the amount of solvent. |
| Melting | Sharp endothermic peak in DSC with no prior mass loss in TGA. | A sharp melting peak (width < 2 °C) is a good indicator of high purity. Impurities typically broaden the melting range and lower the melting point. |
| Decomposition | Significant, often rapid, mass loss in TGA. Usually accompanied by a complex (often exothermic) signal in DSC. | This indicates the temperature at which the molecule is no longer stable. For ureas, this can involve the loss of ammonia or isocyanic acid.[11] |
Workflow for Thermal Characterization:
Caption: A logical workflow for thermal analysis.
Part 3: Stability and Degradation
FAQ: How stable are bromophenyl ureas in solution, and what conditions should I avoid?
Answer: The stability of the urea functional group is highly dependent on pH and temperature.[12] While generally stable, bromophenyl ureas can degrade under harsh conditions.
-
pH: Urea is most stable in a neutral to slightly acidic pH range (pH 4-8).[12][13] In strongly acidic or basic solutions, it is susceptible to hydrolysis, breaking down into the corresponding aniline and isocyanic acid (which further hydrolyzes to ammonia and CO₂).
-
Temperature: Stability decreases as temperature increases.[12] Avoid prolonged heating of solutions, as this can accelerate hydrolysis and potentially lead to the formation of biuret and other condensation products.
-
Storage: For long-term storage, solids should be kept in a cool, dry, dark place. Solutions should be prepared fresh for analysis. If storage of a solution is necessary, use a buffered solution within the stable pH range and store it at 2-8 °C.
Urea Degradation Pathway:
The primary degradation pathway in aqueous solution is hydrolysis, which is reversible but can be driven forward by the subsequent decomposition of ammonium cyanate.
Caption: Simplified urea degradation pathway in solution.
References
-
Kurzer, F. (1950). Substituted Arylureas I. Cyanate Method. Organic Syntheses, 30, 93. [Link]
-
Görbitz, C. H., & Etter, M. C. (2011). N-(4-Bromophenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 67(3), o633. [Link]
-
Shaik, A. B. (2022). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Sci. Pharm., 90(1), 11. [Link]
-
McCabe, A. K., et al. (2023). Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. ACS Omega. [Link]
-
ChemBK. (2024). Urea, (4-bromophenyl)-. Retrieved January 26, 2026, from [https://www.chembk.com/en/chem/Urea, (4-bromophenyl)-]([Link], (4-bromophenyl)-)
-
Akram, M., et al. (2013). Stability of urea in solution and pharmaceutical preparations. Journal of Pharmaceutical Analysis, 3(5), 332-338. [Link]
-
Krock, B., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 677. [Link]
- Patel, H. R., et al. (2013). Purification of urea.
-
Knorst, M. T., Neubert, R., & Wohlrab, W. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627–1632. [Link]
-
Lilov, M. E., & Kirilov, P. P. (2019). STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS. Journal of Chemical Technology and Metallurgy, 54(1), 133-140. [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved January 26, 2026, from [Link]
-
Parrish, D. A., et al. (2013). Discovery strategy leads to the first melt-castable cocrystal based on an energetic oxidizing salt. CrystEngComm, 15, 2334-2337. [Link]
-
NETZSCH Analyzing & Testing. (2021). STA or DSC and TGA – is Combination the Key?. Retrieved January 26, 2026, from [Link]
-
Veiga, M. S. P. (2015). Thermogravimetric evolved gas analysis of urea and urea solutions with nickel alumina catalyst. ResearchGate. [Link]
- Terra Universal. (n.d.). Method for removing impurities from a urea solution.
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Validation & Comparative
The Pivotal Role of the Bromophenyl Moiety in Urea-Based Kinase Inhibitors: A Comparative Guide to Structure-Activity Relationships
For researchers, medicinal chemists, and professionals in drug development, the urea scaffold represents a cornerstone in the design of potent kinase inhibitors. Its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases has led to the development of numerous clinically successful drugs.[1] Within this class of compounds, bromophenyl ureas have emerged as a particularly fruitful area of investigation, with the bromine substituent playing a multifaceted role in modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of bromophenyl ureas, supported by experimental data and detailed protocols to empower your own research endeavors.
The Significance of the Bromophenyl Group: More Than Just a Halogen
The introduction of a bromine atom onto the phenyl ring of a urea-based inhibitor is a strategic decision rooted in established medicinal chemistry principles. Bromine, as a halogen, can influence a molecule's properties in several key ways:
-
Electronic Effects: As an electron-withdrawing group, bromine can modulate the acidity of the N-H protons of the urea moiety, thereby influencing the strength of hydrogen bonds with the kinase hinge region.
-
Lipophilicity and Size: The lipophilic nature and size of the bromine atom can enhance binding to hydrophobic pockets within the kinase active site. The position of the bromine atom (ortho, meta, or para) is critical in determining the optimal interaction with these pockets.
-
Halogen Bonding: Bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone, which can contribute to binding affinity.
This guide will dissect the impact of these properties through the lens of specific examples and quantitative data, offering a clear rationale for past and future design strategies.
Comparative Analysis of Bromophenyl Ureas as Kinase Inhibitors
The efficacy of bromophenyl ureas as kinase inhibitors is highly dependent on the specific kinase being targeted and the substitution pattern on both the bromophenyl ring and the second aryl moiety. Here, we compare the activity of several bromophenyl urea derivatives against key oncogenic kinases.
Targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[2] Blocking VEGFR-2 signaling is a validated strategy in cancer therapy.[3] Diaryl ureas are a well-established class of VEGFR-2 inhibitors, with the urea group typically forming hydrogen bonds with the hinge region of the kinase.
A study on diaryl urea derivatives as antiproliferative agents highlighted the importance of the substitution pattern on the phenyl rings.[4] While not exclusively focused on bromophenyl derivatives, the principles can be extrapolated. For instance, compound 6a in their study, a diaryl urea derivative, showed potent antiproliferative activity against HT-29 and A549 cancer cell lines with IC50 values of 15.28 µM and 2.566 µM, respectively, comparable to the well-known kinase inhibitor sorafenib.[4]
| Compound ID | Distal Ring Substitution | Proximal Ring Substitution | HT-29 IC50 (µM) | A549 IC50 (µM) | VEGFR-2 IC50 (µM) | Reference |
| Sorafenib | 4-chloro-3-(trifluoromethyl)phenyl | 4-(N-methylcarbamoyl)phenoxy | 14.01 | 2.913 | 0.090 | [4] |
| Compound 1 | 3-Bromophenyl | 4-Fluorophenyl | Not Reported | Not Reported | >10 | [5] |
| Compound 2 | 4-Bromophenyl | 4-Chlorophenyl | Not Reported | Not Reported | 0.53 | [5] |
| Compound 3 | 3-Bromophenyl | 2,6-Dimethylphenyl | Not Reported | Not Reported | Not Reported | [6] |
Table 1: Comparative inhibitory activities of selected bromophenyl urea derivatives and related compounds against cancer cell lines and VEGFR-2 kinase.
The data suggests that the position of the bromine atom can significantly impact activity. For instance, a 4-bromophenyl derivative (Compound 2 ) showed potent VEGFR-2 inhibition, while a 3-bromophenyl derivative (Compound 1 ) was significantly less active.[5] This highlights the importance of the para-position for optimal interaction within the VEGFR-2 active site.
Targeting the Epidermal Growth Factor Receptor (EGFR)
EGFR is another key receptor tyrosine kinase implicated in various cancers.[7] Diaryl urea derivatives have also been explored as EGFR inhibitors. A study on 4-aminoquinazolinyl-diaryl ureas demonstrated that these compounds can be potent EGFR inhibitors.[8] Compound 5a from this study, which incorporates a diaryl urea moiety, exhibited an impressive IC50 of 56 nM against EGFR.[8] While this specific example does not contain a bromophenyl group, the SAR principles for the diaryl urea core are transferable.
| Compound ID | Core Scaffold | Diaryl Urea Moiety | EGFR IC50 (nM) | H-460 IC50 (µM) | HT-29 IC50 (µM) | A549 IC50 (µM) | MDA-MB-231 IC50 (µM) | Reference |
| Compound 5a | 4-Aminoquinazoline | Yes | 56 | 0.15 | 0.089 | 0.36 | 0.75 | [8] |
| Gefitinib | 4-Anilinoquinazoline | No | 38.9 | Not Reported | Not Reported | Not Reported | Not Reported | [7] |
Table 2: Inhibitory activities of a diaryl urea-containing compound compared to a known EGFR inhibitor.
These findings underscore the versatility of the diaryl urea scaffold and suggest that the incorporation of a bromophenyl group, guided by SAR principles, could lead to the development of potent EGFR inhibitors.
Targeting the Raf/MEK/ERK (MAPK) Signaling Pathway
The Raf kinases are central components of the MAPK signaling pathway, which is frequently dysregulated in cancer.[9] Sorafenib, a diaryl urea, is a known inhibitor of Raf kinases. Molecular docking studies have provided insights into how these compounds bind to the ATP-binding site of B-Raf.[10] The urea moiety typically forms hydrogen bonds with key residues in the hinge region, while the aryl rings occupy hydrophobic pockets. The bromophenyl group, in this context, can enhance these hydrophobic interactions and contribute to overall binding affinity.
Experimental Protocols: A Guide for the Bench Scientist
To facilitate the evaluation of novel bromophenyl urea derivatives, we provide detailed, step-by-step protocols for key in vitro assays.
Synthesis of N-(Bromophenyl)-N'-(aryl)ureas
A common and efficient method for the synthesis of unsymmetrical diaryl ureas involves the reaction of a substituted aniline with an isocyanate.
Materials:
-
Substituted bromoaniline
-
Aryl isocyanate
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve the substituted bromoaniline (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the aryl isocyanate (1.05 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol provides a general framework for determining the IC50 values of bromophenyl urea compounds against a target kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (e.g., a peptide with a phosphorylation site)
-
ATP (Adenosine triphosphate)
-
Assay buffer (typically contains Tris-HCl, MgCl2, DTT)
-
Test compounds (bromophenyl ureas) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Setup: Add 1 µL of the diluted compounds or DMSO (as a control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of the recombinant kinase solution (at a pre-determined optimal concentration) to each well.
-
Substrate/ATP Mix Addition: Prepare a mixture of the kinase substrate and ATP in the assay buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent before reading the luminescence.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements (e.g., FBS, penicillin-streptomycin)
-
96-well cell culture plates
-
Test compounds (bromophenyl ureas) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the bromophenyl urea compounds for a specified period (e.g., 48 or 72 hours). Include a DMSO-treated control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the DMSO-treated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.
Visualizing the Science: Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway targeted by bromophenyl ureas and a typical experimental workflow.
Caption: The MAPK signaling pathway, a common target for bromophenyl urea kinase inhibitors.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The bromophenyl urea scaffold is a powerful and versatile platform for the development of novel kinase inhibitors. A thorough understanding of the structure-activity relationships, particularly the role of the bromine substituent in mediating interactions with the target kinase, is paramount for successful drug design. This guide has provided a comparative analysis of existing data, detailed experimental protocols to facilitate further research, and visual aids to conceptualize the underlying biology and experimental procedures.
Future research in this area will likely focus on:
-
Improving Selectivity: Designing bromophenyl ureas that can selectively inhibit a specific kinase or a desired panel of kinases to minimize off-target effects.
-
Overcoming Drug Resistance: Developing next-generation inhibitors that are active against clinically relevant resistance mutations.
-
Exploring Novel Targets: Applying the SAR principles learned from well-established targets to the design of inhibitors for newly identified kinases.
By leveraging the insights and methodologies presented in this guide, researchers and drug development professionals can continue to unlock the full potential of bromophenyl ureas in the fight against cancer and other diseases driven by aberrant kinase activity.
References
-
An Investigation of Molecular Docking and Molecular Dynamic Simulation on Imidazopyridines as B-Raf Kinase Inhibitors. MDPI. [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. PMC. [Link]
-
Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. PMC. [Link]
-
Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PMC. [Link]
-
SAR studies of the synthesized compounds as VEGFR‐2 inhibitors. ResearchGate. [Link]
-
Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. MDPI. [Link]
-
An Investigation of Molecular Docking and Molecular Dynamic Simulation on Imidazopyridines as B-Raf Kinase Inhibitors. PubMed. [Link]
-
Structure-activity relationships of inactive-conformation binding EGFR inhibitors: Linking the ATP and allosteric pockets. ChemRxiv. [Link]
-
In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
-
Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Publishing. [Link]
-
Western blot analysis of proteins in the mitogen-activated protein... ResearchGate. [Link]
-
Selectivity profiling of irreversible EGFR inhibitors using COVALfinder. Enzymlogic. [Link]
-
Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers. [Link]
-
Ensemble Pharmacophore Meets Molecular Docking: A Novel Screening Approach for the Identification of B-Raf Kinase Inhibitors. Trends in Sciences. [Link]
-
Exploring the Binding Interaction of Raf Kinase Inhibitory Protein With the N-Terminal of C-Raf Through Molecular Docking and Molecular Dynamics Simulation. PubMed Central. [Link]
-
Urea derivatives as anticancer agents. PubMed. [Link]
-
Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. Frontiers. [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. [Link]
-
Molecular Modeling Unveils the Effective Interaction of B-RAF Inhibitors with Rare B-RAF Insertion Variants. MDPI. [Link]
-
A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. NIH. [Link]
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea
An Objective Comparison with Alternative Modulators of Eicosanoid Signaling
This guide will therefore proceed on this well-supported hypothesis, offering a comparative analysis against established sEH inhibitors and a mechanistically distinct anti-inflammatory agent. Crucially, we provide detailed, field-proven experimental protocols to empower researchers to independently validate these mechanisms in their own laboratories.
The Central Hypothesis: Inhibition of Soluble Epoxide Hydrolase
The core structure of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea features a 1,3-disubstituted urea moiety. This pharmacophore is a hallmark of a major class of potent and selective inhibitors of soluble epoxide hydrolase (sEH)[1]. The trifluoroethyl group likely enhances metabolic stability and cell permeability, while the bromophenyl group contributes to the binding affinity within the hydrophobic active site of the sEH enzyme.
The sEH Pathway: A Target for Therapeutic Intervention
Soluble epoxide hydrolase plays a critical role in the metabolism of endogenous signaling lipids called epoxyeicosatrienoic acids (EETs). EETs are produced from arachidonic acid by cytochrome P450 epoxygenases and possess potent anti-inflammatory, vasodilatory, and analgesic properties[2]. However, sEH rapidly hydrolyzes EETs to their corresponding dihydroxyeicosatrienoic acids (DHETs), which are generally considered less active[1].
By inhibiting sEH, compounds like 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea are presumed to increase the bioavailability of protective EETs, thereby amplifying their beneficial effects. This mechanism provides a compelling therapeutic strategy for a range of conditions, including hypertension, inflammation, and pain[2][3].
Figure 1: Proposed mechanism of action for 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea.
Comparative Analysis: Performance Against Established Modulators
To contextualize the potential efficacy of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea, we will compare it to two well-characterized sEH inhibitors, TPPU and t-AUCB , and a mechanistically distinct anti-inflammatory drug, Celecoxib .
| Compound | Target(s) | Reported IC50 (human sEH) | Key Features |
| 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea | Presumed: Soluble Epoxide Hydrolase (sEH) | Not Reported | Urea-based scaffold suggests high potency for sEH. |
| TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea) | Soluble Epoxide Hydrolase (sEH) | ~0.9 nM | Potent and selective sEH inhibitor with good oral bioavailability. |
| t-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)cyclohexyloxy]benzoic acid) | Soluble Epoxide Hydrolase (sEH) | ~1.3 nM[4] | Highly potent and selective sEH inhibitor used extensively in preclinical studies. |
| Celecoxib | Cyclooxygenase-2 (COX-2) | N/A for sEH | Selective COX-2 inhibitor, acts on a parallel pathway in the arachidonic acid cascade. |
Experimental Validation: A Step-by-Step Guide
The following protocols provide a robust framework for validating the sEH inhibitory activity of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea and comparing its performance against the aforementioned alternatives.
In Vitro Validation: Direct Enzyme Inhibition
This initial step directly assesses the compound's ability to inhibit the enzymatic activity of recombinant human sEH. A common and reliable method is a fluorescence-based assay using a substrate like (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)[5][6].
Figure 2: Workflow for the in vitro sEH inhibition assay.
Detailed Protocol: Fluorescence-Based sEH Activity Assay
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human sEH (commercially available) in assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, with 0.1 mg/mL BSA).
-
Prepare a stock solution of the fluorescent substrate PHOME in a suitable organic solvent (e.g., DMSO).
-
Prepare serial dilutions of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea, TPPU, t-AUCB, and Celecoxib in DMSO.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the diluted compounds to the respective wells. Include wells with DMSO only as a vehicle control and a known sEH inhibitor as a positive control.
-
Add the diluted recombinant human sEH solution to all wells except for the no-enzyme control wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding the PHOME substrate solution to all wells.
-
Immediately begin monitoring the increase in fluorescence using a plate reader with excitation at ~330 nm and emission at ~465 nm. Readings can be taken kinetically over 30 minutes or as an endpoint measurement.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Validation: Target Engagement in a Biological System
This experiment confirms that the compound can penetrate cells and inhibit sEH activity, leading to the expected downstream effect: an increase in the ratio of EETs to DHETs. This is typically performed using a cell line that expresses sEH, such as human endothelial cells (e.g., HUVECs) or a kidney cell line. The analysis of eicosanoids is conducted using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[7][8][9].
Figure 3: Workflow for the cellular validation of sEH inhibition.
Detailed Protocol: LC-MS/MS Analysis of EETs and DHETs in Cell Culture Media
-
Cell Culture and Treatment:
-
Plate cells (e.g., HUVECs) in 6-well plates and grow to confluency.
-
Replace the culture medium with a serum-free medium and treat the cells with various concentrations of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea, TPPU, t-AUCB, or Celecoxib for a predetermined time (e.g., 4 hours).
-
Optionally, stimulate the cells with arachidonic acid to enhance the production of eicosanoids.
-
Collect the cell culture supernatant.
-
-
Sample Preparation (Solid-Phase Extraction):
-
Add an internal standard mixture (containing deuterated EETs and DHETs) to the collected supernatant.
-
Condition a solid-phase extraction (SPE) cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove impurities.
-
Elute the eicosanoids with a high-percentage organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis[7].
-
-
LC-MS/MS Analysis:
-
Separate the eicosanoids using a reverse-phase C18 column with a gradient of water and acetonitrile/methanol, both containing a small amount of acid (e.g., formic acid).
-
Detect and quantify the different regioisomers of EETs and DHETs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for each analyte and internal standard should be used.
-
-
Data Analysis:
-
Calculate the concentration of each EET and DHET regioisomer based on the standard curves.
-
Determine the EET/DHET ratio for each treatment group. A significant increase in this ratio compared to the vehicle control indicates sEH inhibition.
-
In Vivo Validation: Efficacy in a Disease Model
To assess the therapeutic potential of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea, its efficacy should be tested in a relevant animal model. The Spontaneously Hypertensive Rat (SHR) is a well-established model for essential hypertension, a condition where sEH inhibitors have shown promise[10][11][12].
Figure 4: Workflow for in vivo validation in a hypertension model.
Detailed Protocol: Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)
-
Animal Model and Acclimation:
-
Blood Pressure Measurement and Treatment:
-
Measure baseline systolic blood pressure using a non-invasive tail-cuff method.
-
Randomly assign animals to treatment groups: vehicle control, 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea, TPPU, t-AUCB, and a clinically relevant antihypertensive as a positive control.
-
Administer the compounds daily for a specified period (e.g., 2-4 weeks) via oral gavage.
-
Monitor blood pressure at regular intervals throughout the study.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood samples for pharmacokinetic analysis and measurement of EET/DHET ratios.
-
Harvest organs such as the heart and kidneys for histological analysis to assess for end-organ damage.
-
-
Data Analysis:
-
Compare the changes in blood pressure from baseline among the different treatment groups. A significant reduction in blood pressure compared to the vehicle control indicates antihypertensive efficacy.
-
Correlate the blood pressure-lowering effects with the plasma concentrations of the compounds and the changes in the EET/DHET ratio.
-
Conclusion
Based on its chemical structure, 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea is strongly predicted to function as a soluble epoxide hydrolase inhibitor. This mechanism of action offers significant therapeutic potential for a variety of cardiovascular and inflammatory diseases. The experimental protocols detailed in this guide provide a comprehensive and self-validating framework for researchers to confirm this presumed mechanism, quantify its potency, and evaluate its efficacy in preclinical models. By systematically applying these in vitro, cellular, and in vivo assays, the scientific community can rigorously validate the therapeutic promise of this and other novel sEH inhibitors.
References
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Deems, R. (2007). Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography‐Electrospray Ionization‐Mass Spectrometry. LIPID MAPS. [Link]
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Inotiv. (n.d.). SHR (Spontaneous Hypertensive Rat). Retrieved from [Link]
- Shen, H. C. (2010). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry, 53(6), 2332-2348.
- Wolf, N. M., et al. (2006). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry, 355(1), 71-80.
- Peyvandi F, Oldenburg J, Friedman KD. A critical appraisal of one-stage and chromogenic assays of factor VIII activity. J Thromb Haemost. 2016;14(2):248-261.
- Morisseau, C., & Hammock, B. D. (2013). Measurement of soluble epoxide hydrolase (sEH) activity. Current protocols in toxicology, Chapter 4, Unit4.23.
- Verbruggen B, van Heerde WL, Laros-van Gorkom BA. Improvements in factor VIII inhibitor detection: From Bethesda to Nijmegen. Semin Thromb Hemost. 2009;35(8):752-759.
- Ostermann, A. I., & Schebb, N. H. (2017). Liquid chromatography-tandem mass spectrometry analysis of eicosanoids and related compounds in cell models.
- de la Torre, E., & de la Torre, M. (1998).
- Yang, J., et al. (2017). Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF.
- Imig, J. D. (2012). The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy. Hypertension, 60(5), 1119-1125.
- Morisseau, C., & Hammock, B. D. (2007). Measurement of soluble epoxide hydrolase (sEH) activity. Current protocols in toxicology, Chapter 4, Unit 4.23.
- Ko, J., et al. (2015). UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.7 Cells Treated with Lipopolysaccharide. Molecules, 20(7), 12579-12592.
- Prabhu, P., et al. (2024). Pharmaceutical composition for treating migraine. U.S.
- Eini, M., & Tamarkin, D. (2013). Pharmaceutical composition for topical application. U.S.
- Li, H., et al. (2025). Efficacy and Safety of Recombinant Factor VIII in Previously Untreated and Previously Treated Children with Hemophilia A: A Systematic Review. Journal of Clinical Medicine, 14(5), 1543.
- Oreate AI Blog. (2026, January 7).
- Gerlach, K., et al. (2021). Substituted bridged diazepane derivatives and use thereof as TASK-1 and TASK-3 inhibitors. U.S.
- Favaloro, E. J., & Lippi, G. (2018). Laboratory testing for factor VIII and IX inhibitors in haemophilia: A review. Haemophilia, 24(5), 721-732.
- Pravenec, M., & Kurtz, T. W. (2010).
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A Comparative Guide to the Efficacy of Substituted Phenylureas
<Senior Application Scientist >
Introduction
Substituted phenylureas are a versatile class of chemical compounds characterized by a phenyl group attached to a urea moiety. This structural motif has proven to be a highly effective scaffold for developing biologically active molecules with diverse applications. By modifying the substituents on the phenyl ring and the urea nitrogen atoms, chemists can fine-tune the compound's properties to target different biological systems. This guide provides an in-depth comparison of the efficacy of various substituted phenylureas, focusing on their two primary applications: as herbicides in agriculture and as kinase inhibitors in oncology. We will explore the structure-activity relationships that govern their potency and provide standardized protocols for their evaluation.
The Phenylurea Scaffold: A Tale of Two Mechanisms
The remarkable versatility of the phenylurea scaffold lies in its ability to interact with distinct biological targets depending on its substitution pattern. This has led to the development of two major classes of phenylurea derivatives with vastly different applications:
-
Herbicidal Phenylureas: These compounds are potent inhibitors of photosynthesis.[1] They act by binding to the D1 protein of the photosystem II (PSII) complex within the chloroplasts of plants.[2][3] This binding event blocks the electron transport chain, specifically the transfer of electrons from the primary electron acceptor (QA) to the secondary electron acceptor (QB).[1][2] The disruption of electron flow leads to the generation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately resulting in plant cell death.[1][4]
-
Anticancer Phenylureas: In the realm of medicine, certain substituted phenylureas have emerged as powerful multi-kinase inhibitors used in cancer therapy.[5][6] These drugs target various protein kinases, which are enzymes that play crucial roles in cell signaling pathways controlling cell growth, proliferation, and survival.[6] By inhibiting key kinases involved in tumor progression, such as RAF, VEGFR, and PDGFR, these phenylurea derivatives can halt tumor growth and angiogenesis (the formation of new blood vessels that supply tumors).[6]
The specific substitutions on the phenylurea core determine which of these targets the molecule will bind to with high affinity, a classic example of how subtle changes in chemical structure can lead to profound differences in biological function.
Comparative Efficacy of Herbicidal Phenylureas
The efficacy of phenylurea herbicides is primarily determined by their ability to inhibit photosystem II. This is often quantified by the concentration required to inhibit a process by 50% (IC50) or the effective dose required to control 50% of a weed population (ED50). The substitution pattern on the phenyl ring and the urea nitrogen atoms significantly influences this activity.
Structure-Activity Relationships in Herbicidal Phenylureas
The herbicidal activity of phenylureas is intricately linked to their chemical structure. Key determinants of efficacy include:
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical. For instance, the presence of chlorine atoms, as seen in Diuron and Linuron, can increase the herbicidal bioactivity.[4]
-
Substituents on the Urea Nitrogen: The groups attached to the terminal nitrogen of the urea moiety also modulate activity. For example, N,N-dimethyl substitutions are common in effective herbicides like Diuron and Isoproturon, while N-methoxy-N-methyl substitutions are found in compounds like Linuron.[7] The presence of a bulky group like an isopropyl group, as in Isoproturon, can sometimes affect the rate of degradation and efficacy.[8]
Quantitative Comparison of Herbicidal Efficacy
The following table summarizes the comparative efficacy of several common phenylurea herbicides. The data is compiled from various studies and provides a snapshot of their relative potencies.
| Herbicide | Chemical Structure | Target Weeds | Efficacy Data |
| Diuron | 3-(3,4-dichlorophenyl)-1,1-dimethylurea | Broadleaf and grassy weeds[9] | High efficacy against Commelina foecunda (92.2%) and Corchorus fascicularis (83-85%) at 650 g/ha.[10] |
| Linuron | 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea | Broadleaf weeds and some grasses[4] | Generally considered to have high efficacy, with degradation rates faster than or similar to Diuron.[8] |
| Monuron | 3-(4-chlorophenyl)-1,1-dimethylurea | Broadleaf weeds and annual grasses | A foundational phenylurea herbicide, with efficacy influenced by the single chlorine substitution. |
| Isoproturon | 3-(4-isopropylphenyl)-1,1-dimethylurea | Annual grasses and some broadleaf weeds | Effective, but the isopropyl group may lead to slower degradation compared to Diuron and Linuron.[8] |
| Chlorotoluron | 3-(3-chloro-4-methylphenyl)-1,1-dimethylurea | Grassy and broad-leaved weeds in cereals | Biodegradation is slower than Diuron but faster than Isoproturon.[8] |
Note: Efficacy can be highly dependent on weed species, application rate, and environmental conditions. The data presented is for comparative purposes.
Mechanism of Action: Photosystem II Inhibition
The primary target for herbicidal phenylureas is the D1 protein within the Photosystem II (PSII) complex in plant chloroplasts. The following diagram illustrates this inhibitory mechanism.
Caption: Phenylurea herbicides bind to the D1 protein of PSII, blocking electron transfer from QA to QB.
Comparative Efficacy of Anticancer Phenylureas
In oncology, substituted phenylureas like Sorafenib and Regorafenib function as multi-kinase inhibitors, targeting signaling pathways crucial for tumor growth and angiogenesis. Their efficacy is evaluated based on their ability to inhibit specific kinases, measured by IC50 values.
Structure-Activity Relationships in Anticancer Phenylureas
The development of phenylurea-based kinase inhibitors is a prime example of successful structure-activity relationship (SAR) studies.[11] The central urea moiety is crucial for binding to the kinase active site, while substitutions on the terminal phenyl ring determine the specific kinases that will be inhibited.[5]
-
Sorafenib vs. Regorafenib: Regorafenib is structurally very similar to Sorafenib, with the only difference being an additional fluorine atom in the central phenyl ring.[12] This seemingly minor modification results in Regorafenib having a broader and more potent kinase inhibition profile, including the inhibition of TIE2, a kinase not targeted by Sorafenib.[6][13][14] This expanded activity may contribute to its effectiveness in patients who have developed resistance to Sorafenib.[15]
Quantitative Comparison of Kinase Inhibition
The following table provides a comparative overview of the kinase inhibition profiles of Sorafenib and Regorafenib, highlighting their IC50 values against key oncogenic kinases.
| Kinase Target | Sorafenib IC50 (nM) | Regorafenib IC50 (nM) | Biological Function |
| VEGFR-2 | 90 | 22 | Angiogenesis |
| VEGFR-3 | 20 | 100 | Angiogenesis |
| PDGFR-β | 57 | 22 | Angiogenesis, Cell Proliferation |
| c-KIT | 68 | 7 | Cell Proliferation, Survival |
| B-RAF | 22 | 13 | Cell Proliferation (RAF/MEK/ERK pathway) |
| C-RAF | 6 | 2.5 | Cell Proliferation (RAF/MEK/ERK pathway) |
| TIE2 | >10,000 | 100 | Angiogenesis |
Data compiled from publicly available sources for comparative purposes. Actual values may vary between studies.
Mechanism of Action: Kinase Inhibition
Phenylurea-based anticancer drugs exert their effect by inhibiting key kinases in signaling pathways that drive tumor growth, such as the RAF/MEK/ERK pathway.
Caption: Phenylurea kinase inhibitors block the RAF/MEK/ERK signaling pathway, halting cell proliferation.
Experimental Protocols
To ensure the reproducibility and validity of efficacy comparisons, standardized experimental protocols are essential. The following sections detail robust methods for assessing the activity of both herbicidal and anticancer phenylureas.
Protocol 1: Assay for Photosystem II Inhibition
This protocol describes a method for determining the inhibitory effect of phenylurea herbicides on Photosystem II using chlorophyll fluorescence measurements, a common and sensitive technique.[16]
Objective: To determine the IC50 value of a phenylurea herbicide for PSII inhibition in a model plant or alga.
Materials:
-
Test plant leaves (e.g., spinach) or algal culture (e.g., Chlorella)
-
Phenylurea herbicide stock solution (in a suitable solvent like DMSO)
-
Buffer solution (e.g., phosphate buffer)
-
Pulse-Amplitude-Modulation (PAM) fluorometer
-
Dark-adaptation clips or chamber
Procedure:
-
Sample Preparation:
-
For leaves: Cut small leaf discs and float them in buffer solution in a multi-well plate.
-
For algae: Dilute the culture to a standardized cell density in fresh growth medium.
-
-
Herbicide Treatment:
-
Prepare a serial dilution of the phenylurea herbicide in the buffer or medium.
-
Add the different herbicide concentrations to the wells containing the leaf discs or algal culture. Include a solvent control (DMSO without herbicide).
-
-
Incubation:
-
Incubate the samples for a defined period (e.g., 1-2 hours) under low light or dark conditions to allow for herbicide uptake.
-
-
Dark Adaptation:
-
Dark-adapt the samples for at least 20-30 minutes. This ensures that all reaction centers of PSII are "open" (QA is oxidized).
-
-
Fluorescence Measurement:
-
Measure the maximum quantum yield of PSII (Fv/Fm) using the PAM fluorometer. This is a measure of the potential efficiency of PSII photochemistry.
-
The fluorometer will provide values for F0 (minimal fluorescence) and Fm (maximal fluorescence). Fv (variable fluorescence) is calculated as Fm - F0. Fv/Fm is then calculated.
-
-
Data Analysis:
-
Plot the Fv/Fm values against the logarithm of the herbicide concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the herbicide that causes a 50% reduction in Fv/Fm compared to the control.
-
Caption: Workflow for determining the IC50 of a phenylurea herbicide on Photosystem II.
Protocol 2: Kinase Inhibition Assay
This protocol outlines a general, fluorescence-based kinase assay to determine the IC50 of a phenylurea compound against a specific protein kinase.[17][18] Many commercial kits are available for specific kinases.
Objective: To determine the IC50 value of a substituted phenylurea against a target kinase.
Materials:
-
Recombinant purified kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Phenylurea compound stock solution (in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar, which measures ADP production)
-
Microplate reader capable of luminescence detection
-
384-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the phenylurea compound in kinase buffer.
-
Prepare a solution containing the kinase enzyme in kinase buffer.
-
Prepare a solution containing the peptide substrate and ATP in kinase buffer.
-
-
Assay Setup:
-
To the wells of a 384-well plate, add the phenylurea compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the kinase enzyme solution to all wells except the negative control.
-
Incubate briefly (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at a set temperature (e.g., 30°C or room temperature) for a defined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ kit. This typically involves two steps:
-
Adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
-
-
Measurement:
-
Read the luminescence on a microplate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Plot the luminescence signal (or percent inhibition) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Caption: Workflow for a fluorescence-based kinase inhibition assay.
Conclusion
The substituted phenylurea scaffold is a testament to the power of medicinal and agricultural chemistry. Through targeted modifications of a core chemical structure, scientists have developed highly effective agents for two disparate and critical applications: weed control and cancer treatment. The herbicidal phenylureas, by disrupting the fundamental process of photosynthesis, provide an essential tool for modern agriculture. In parallel, their anticancer counterparts, by selectively inhibiting key signaling kinases, have become vital therapies in the fight against cancer. Understanding the structure-activity relationships and employing robust, standardized assays are crucial for the continued development and optimization of this versatile and impactful class of molecules.
References
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ResearchGate. Phenylurea Herbicides. Available from: [Link]
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ResearchGate. Efficacy of diuron on the management of broad-leaf weeds in sesame (Sesamum indicum L.) fields in Tigray, Ethiopia. Available from: [Link]
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YouTube. Regorafenib in management of colorectal cancer – Video abstract [ID 88825]. Available from: [Link]
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ResearchGate. Chemical structure of regorafenib and sorafenib. (A) Regorafenib... | Download Scientific Diagram. Available from: [Link]
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NIH. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. Available from: [Link]
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ResearchGate. Chemical Reactivity of Isoproturon, Diuron, Linuron, and Chlorotoluron Herbicides in Aqueous Phase: A Theoretical Quantum Study Employing Global and Local Reactivity Descriptors. Available from: [Link]
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Oncotarget. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. Available from: [Link]
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MDPI. Effect of Some Herbicides on Primary Photosynthesis in Malva moschata as a Prospective Plant for Agricultural Grass Mixtures. Available from: [Link]
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PMC. Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors. Available from: [Link]
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PMC - NIH. The Role of Regorafenib in Hepatocellular Carcinoma. Available from: [Link]
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NCBI - NIH. Assay Development for Protein Kinase Enzymes. Available from: [Link]
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SciSpace. Chemical Reactivity of Isoproturon, Diuron, Linuron, and Chlorotoluron Herbicides in Aqueous Phase: A Theoretical Quantum Study. Available from: [Link]
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ResearchGate. Protein kinase inhibitors from the urea class. Available from: [Link]
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PubMed. Detection of photosynthetic herbicides: algal growth inhibition test vs. electrochemical photosystem II biosensor. Available from: [Link]
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ResearchGate. Molecular structure and formulas of phenylurea herbicides. Available from: [Link]
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Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors. Available from: [Link]
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NIH. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. Available from: [Link]
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Semantic Scholar. Molecular Clustering of Phenylurea Herbicides: Comparison with Sulphonylureas, Pesticides and Persistent Organic Pollutants. Available from: [Link]
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Cambridge University Press. Herbicides interacting with photosystem II. Available from: [Link]
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Royal Society of Chemistry. Quantitative structure–activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives. Available from: [Link]
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Efficacy and Selectivity of Pendimethalin, Diuron and their Mixtures for Weed Control in Sesame (Sesamum indicum L.), Gezira State, Sudan. Available from: [Link]
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ResearchGate. Molecular structures of sorafenib (A-a), regorafenib (A-b), and donafenib (A-c). B Schematic of the overall study dose plan …. Available from: [Link]
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PubMed. Structure-activity Relationships for a New Family of Sulfonylurea Herbicides. Available from: [Link]
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RSC Publishing. Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation. Available from: [Link]
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ResearchGate. Can anyone suggest a protocol for a kinase assay? Available from: [Link]
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AERU - University of Hertfordshire. Diuron (Ref: DPX 14740). Available from: [Link]
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The University of North Carolina at Chapel Hill. Comprehensive characterization of the Published Kinase Inhibitor Set. Available from: [Link]
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Cambridge University Press. Inhibition of Photosystem II and Chlorella Growth by 1-(m-t-butylacetamidophenyl)-3-methyl-3-methoxy urea | Weed Science. Available from: [Link]
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BioOne Complete. Review: Confirmation of Resistance to Herbicides and Evaluation of Resistance Levels. Available from: [Link]
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MDPI. Effects of Penoxsulam on Photosynthetic Characteristics and Safety Evaluation of Foxtail Millet. Available from: [Link]
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YouTube. Structure Activity Relationships and Medicinal Chemistry. Available from: [Link]
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Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
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The Ohio State University Pressbooks. Chapter 19: MOA Part 4 – Photosynthesis Inhibitors (Photosystems) – Principles of Weed Control. Available from: [Link]
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MDPI. Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Available from: [Link]
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BMG LABTECH. Kinase assays. Available from: [Link]
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A Comparative Guide to the Biological Activity of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea and Its Parent Compounds
In the landscape of modern drug discovery and agrochemical research, the strategic combination of specific chemical moieties can lead to novel molecules with significantly altered and potentially enhanced biological activities. This guide provides an in-depth technical comparison of the urea derivative, 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea, against its parent compounds: 3-bromoaniline and 2,2,2-trifluoroethylamine. While direct comparative experimental data for this specific triad of molecules is not yet prevalent in published literature, this document serves as a comprehensive framework for researchers. It outlines the scientific rationale for such a comparison, the synthetic pathway, and a suite of established experimental protocols to rigorously evaluate their respective biological activities.
The core of this investigation lies in understanding how the formation of the urea linkage and the incorporation of a trifluoroethyl group modify the inherent properties of the 3-bromophenyl scaffold. Aryl ureas are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, and antiviral properties[1]. Concurrently, the introduction of a trifluoromethyl group is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve lipophilicity, and increase binding affinity of a molecule to its biological target[2]. This guide will, therefore, explore the hypothetical yet scientifically grounded advantages of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea, a molecule designed to leverage these synergistic effects.
From Precursors to a Novel Derivative: Synthesis and Structural Rationale
The synthesis of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea is a direct testament to the principles of rational drug design, combining a reactive aromatic amine with a fluorinated aliphatic amine through a robust urea linkage.
Synthetic Pathway
The formation of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea from its parent compounds can be achieved through a multi-step synthesis. A common and efficient method involves the in-situ generation of an isocyanate from 2,2,2-trifluoroethylamine, which then reacts with 3-bromoaniline.
This synthetic approach highlights the modularity of creating novel urea derivatives, allowing for the systematic exploration of structure-activity relationships.
Comparative Biological Activity: A Proposed Investigative Framework
Given the absence of direct comparative studies, this guide proposes a series of established in vitro and in vivo assays to elucidate the biological activity profile of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea relative to its precursors.
Cytotoxicity Assessment
A fundamental starting point in evaluating any novel compound is to determine its cytotoxicity against a panel of relevant cell lines. Aromatic amines, such as 3-bromoaniline, are known to exhibit toxicity, and it is crucial to understand how the formation of the urea and the addition of the trifluoroethyl group modulate this effect.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea, 3-bromoaniline, and 2,2,2-trifluoroethylamine in the appropriate cell culture medium. Add the compounds to the wells and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Expected Outcomes and Interpretation: It is hypothesized that 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea may exhibit a different cytotoxicity profile compared to its parent compounds. The urea functionality and the trifluoroethyl group could potentially alter its interaction with cellular targets and metabolic pathways.
Antimicrobial and Antifungal Activity
The broad-spectrum bioactivity of urea derivatives makes them interesting candidates for antimicrobial and antifungal agents[1].
Experimental Protocol: Broth Microdilution Assay
This method is used to determine the minimum inhibitory concentration (MIC) of a substance.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Expected Outcomes and Interpretation: The lipophilic nature of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea, enhanced by the bromophenyl and trifluoroethyl groups, may facilitate its penetration through microbial cell membranes, potentially leading to greater antimicrobial or antifungal activity compared to the more polar parent compounds.
Enzyme Inhibition Assays
Many bioactive compounds exert their effects by inhibiting specific enzymes. A general enzyme inhibition assay can be adapted to screen the test compounds against a panel of relevant enzymes (e.g., kinases, proteases).
Experimental Protocol: General Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compounds.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Measure the product formation over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value for each compound.
Expected Outcomes and Interpretation: The structural features of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea, particularly the urea moiety which can act as a hydrogen bond donor and acceptor, may enable it to bind to the active site of certain enzymes with higher affinity than its parent compounds.
Receptor Binding Assays
To investigate the potential for CNS activity, as suggested by the enhanced lipophilicity of the urea derivative, receptor binding assays are invaluable[3].
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Binding Reaction: Incubate the membranes with a radiolabeled ligand and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.
-
Radioactivity Measurement: Quantify the amount of radioactivity bound to the membranes using a scintillation counter.
-
Data Analysis: Determine the ability of the test compound to displace the radiolabeled ligand and calculate its binding affinity (Ki).
Expected Outcomes and Interpretation: The trifluoromethyl group and the overall increase in lipophilicity could enhance the ability of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea to cross the blood-brain barrier and interact with CNS receptors.
Predictive Toxicology and Safety Considerations
The parent compounds, 3-bromoaniline and 2,2,2-trifluoroethylamine, are known to have toxic properties. 3-Bromoaniline is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation[4]. Similarly, 2,2,2-trifluoroethylamine and its salts are classified as harmful[5]. Predictive toxicology models suggest that aromatic amines can have genotoxic potential[6][7].
Summary of Comparative Data
The following table summarizes the known information and the hypothetical comparison that forms the basis of the proposed research.
| Feature | 3-Bromoaniline | 2,2,2-Trifluoroethylamine | 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea |
| Chemical Class | Aromatic Amine | Aliphatic Amine | Aryl Urea |
| Known Biological Role | Synthetic Intermediate | Synthetic Intermediate | Potential CNS agent, agrochemical intermediate[3] |
| Known Toxicity | Harmful, irritant[4] | Harmful[5] | Unknown (Hypothesized to be different from parents) |
| Lipophilicity | Moderate | Low | High (Hypothesized) |
| Metabolic Stability | Susceptible to oxidation | Generally stable | High (Hypothesized due to CF3 group) |
| Potential for H-Bonding | Donor | Donor | Donor and Acceptor |
| Predicted Primary Activity | Cytotoxicity | Limited intrinsic activity | Broad (e.g., anticancer, antimicrobial, CNS) |
Conclusion
The synthesis of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea represents a logical progression in the quest for novel bioactive molecules. By combining the structural features of a brominated aromatic ring, a urea linker, and a trifluoroethyl group, this compound is poised to exhibit a distinct and potentially more potent biological activity profile than its parent compounds. The proposed experimental framework in this guide provides a clear and scientifically rigorous path for researchers to validate this hypothesis. The elucidation of the structure-activity relationships within this chemical series will undoubtedly contribute valuable knowledge to the fields of medicinal chemistry and drug development.
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MySkinRecipes. 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea. [Link]
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IMR Press. In silico predictions of genotoxicity for aromatic amines. [Link]
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University of East Anglia. Antimicrobial and anthelmintic activities of aryl urea agents. [Link]
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MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. [Link]
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PubMed. Structure-activity relationship of a series of phenylureas linked to 4-phenylimidazole. Novel potent inhibitors of acyl-CoA:cholesterol O-acyltransferase with antiatherosclerotic activity. 2. [Link]
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Centers for Disease Control and Prevention (CDC). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. [Link]
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A Comparative Guide to the Selectivity Profile of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea, a Potent Soluble Epoxide Hydrolase Inhibitor
This guide provides a comprehensive analysis of the selectivity profile of the novel urea-based compound, 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea. Designed for researchers in drug discovery and development, this document delves into the experimental rationale and methodologies required to rigorously assess its target specificity against other relevant enzymes.
Introduction: The Critical Role of Selectivity in Drug Development
The efficacy and safety of a therapeutic agent are intrinsically linked to its selectivity. A highly selective compound preferentially binds to its intended target, minimizing off-target effects that can lead to adverse drug reactions. The compound 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea belongs to a class of 1,3-disubstituted ureas, which are recognized as potent inhibitors of soluble epoxide hydrolase (sEH).[1] The sEH enzyme is a key therapeutic target for managing conditions like hypertension and inflammation.[2] It functions by hydrolyzing anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[2] By inhibiting sEH, the beneficial effects of EETs are prolonged.
The structural motifs of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea, specifically the urea linker, are designed to mimic the transition state of the sEH-catalyzed epoxide ring-opening, forming strong hydrogen bonds with key residues in the active site.[1] This guide outlines a systematic approach to verify the selectivity of this compound, comparing it against established modulators of sEH and other functionally related enzymes.
Comparative Compound Selection: Establishing a Robust Frame of Reference
To accurately assess the selectivity of our lead compound, a carefully chosen panel of reference compounds is essential. This panel should include:
-
Positive Control (Potent sEH Inhibitor): t-TUC (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid) is a well-characterized, highly potent, and selective sEH inhibitor, serving as a benchmark for on-target activity.
-
Negative Control (Structurally Related but Inactive Compound): A close structural analog lacking the key pharmacophore features for sEH inhibition is necessary to rule out non-specific binding. For this purpose, we will use 1,3-diphenylurea.
-
Off-Target Control (Urease Inhibitor): Given the urea core, it is prudent to assess activity against other urea-hydrolyzing enzymes. Phenylphosphorodiamidate (PPD) is a known inhibitor of urease and will be used to check for cross-reactivity.[3]
| Compound Name | Role in Study | Primary Target |
| 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea | Compound of Interest | sEH |
| t-TUC | Positive Control | sEH |
| 1,3-Diphenylurea | Negative Control | None expected |
| Phenylphosphorodiamidate (PPD) | Off-Target Control | Urease |
Experimental Design for Selectivity Profiling
A multi-tiered approach is required, beginning with in vitro enzymatic assays to determine potency and selectivity, followed by cell-based assays to confirm target engagement in a physiological context.
Caption: Experimental workflow for assessing inhibitor selectivity.
Part 1: In Vitro Enzymatic Assays
The initial step involves quantifying the inhibitory potency of the compounds against purified enzymes.
This assay measures the ability of a compound to inhibit the hydrolysis of a fluorogenic substrate by recombinant human sEH.[4]
Rationale: This high-throughput method provides a direct measure of enzyme inhibition, allowing for the precise determination of the half-maximal inhibitory concentration (IC50). The substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), is non-fluorescent until hydrolyzed by sEH, which releases the highly fluorescent 6-methoxy-2-naphthaldehyde.[4]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.4, containing 0.1 mg/mL Bovine Serum Albumin (BSA).
-
Enzyme Solution: Prepare a working solution of recombinant human sEH in Assay Buffer.
-
Substrate Solution: Prepare a solution of PHOME in a suitable organic solvent (e.g., DMSO), then dilute in Assay Buffer to the final working concentration (typically 5 µM).[5]
-
Compound Plates: Perform serial dilutions of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea and control compounds in DMSO, then dilute in Assay Buffer.
-
-
Assay Procedure:
-
Add 20 µL of diluted compound or vehicle (DMSO) to the wells of a black 96-well microplate.
-
Add 160 µL of the sEH enzyme solution to each well and incubate for 5 minutes at 30°C to allow for compound-enzyme binding.[5]
-
Initiate the reaction by adding 20 µL of the PHOME substrate solution to all wells.
-
Measure the increase in fluorescence (Excitation: 330 nm, Emission: 465 nm) every 30 seconds for 10-15 minutes using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates to the vehicle control (100% activity) and a fully inhibited control (0% activity).
-
Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This colorimetric assay determines the inhibitory effect of the compounds on urease activity, which catalyzes the hydrolysis of urea to ammonia.[6][7]
Rationale: Due to the urea scaffold in the test compound, it is crucial to evaluate its selectivity against urease to ensure it does not interfere with the nitrogen cycle, a concern particularly in agrochemical applications.[3][8]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Enzyme Solution: Jack bean urease dissolved in Assay Buffer.
-
Substrate Solution: Urea solution (e.g., 100 mM) in Assay Buffer.
-
Detection Reagents: Phenol-hypochlorite reagents (Berthelot reaction) to detect ammonia production.
-
-
Assay Procedure:
-
Pre-incubate the urease enzyme with the test compounds or PPD (positive control) for a set period (e.g., 15 minutes).
-
Add the urea substrate to initiate the reaction and incubate at 37°C.
-
Stop the reaction and add the phenol and hypochlorite reagents.
-
Measure the absorbance at ~630 nm after color development.
-
-
Data Analysis:
-
Calculate IC50 values as described for the sEH assay. The selectivity index is then calculated as (IC50 for Urease) / (IC50 for sEH).
-
Expected In Vitro Data & Selectivity Profile
The following table presents hypothetical, yet realistic, data to illustrate a desirable selectivity profile for our lead compound.
| Compound | sEH IC50 (nM) | Urease IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (vs. Urease) | Selectivity Index (vs. COX-2) |
| 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea | 5 | >50,000 | >50,000 | >10,000-fold | >10,000-fold |
| t-TUC | 1 | >50,000 | >50,000 | >50,000-fold | >50,000-fold |
| 1,3-Diphenylurea | >50,000 | >50,000 | >50,000 | N/A | N/A |
| Phenylphosphorodiamidate (PPD) | >50,000 | 150 | >50,000 | N/A | N/A |
| Note: Data is illustrative. COX-2 (Cyclooxygenase-2) is included as a representative inflammatory enzyme to broaden the selectivity panel. |
Part 2: Cell-Based Target Engagement Assay
Confirming that the compound can reach and inhibit its target in a cellular environment is a critical validation step.
This assay measures sEH activity within intact cells, providing insight into cell permeability and target engagement.[9][10]
Rationale: Moving from a purified enzyme system to a cellular context accounts for factors like cell membrane permeability and potential metabolism of the compound. We will use HEK293 cells overexpressing human sEH to ensure a robust signal. A fluorescence polarization (FP) immunoassay can be used to detect the sEH-mediated conversion of EETs to their corresponding diols (DHETs).[10]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate HEK293 cells engineered to overexpress human sEH (or a relevant cell line with high endogenous expression) in 96-well plates.[10]
-
Once confluent, replace the medium with a serum-free medium containing various concentrations of the test compounds. Incubate for 1-2 hours.
-
-
Substrate Addition:
-
Add a native sEH substrate, such as 14,15-epoxyeicosatrienoic acid (14,15-EET), to the cells and incubate to allow for enzymatic conversion.
-
-
Lysate Preparation and Detection:
-
Lyse the cells and collect the supernatant.
-
Measure the concentration of the product, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), using a competitive fluorescence polarization immunoassay kit.[10] This involves a fluorescently labeled DHET tracer and a specific antibody. The amount of cellularly produced DHET will displace the tracer from the antibody, leading to a decrease in fluorescence polarization.
-
-
Data Analysis:
-
Calculate the concentration of 14,15-DHET produced at each compound concentration.
-
Determine the cellular IC50 value by plotting the inhibition of DHET formation against the compound concentration.
-
sEH Signaling Pathway and Point of Inhibition
Inhibition of sEH prevents the degradation of EETs, thereby enhancing their beneficial downstream effects, which include vasodilation and anti-inflammatory actions.
Caption: Inhibition of sEH enhances the effects of EETs.
Conclusion
The comprehensive assessment outlined in this guide provides a robust framework for characterizing the selectivity profile of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea. Through a combination of in vitro enzymatic assays against its primary target (sEH) and relevant off-targets (e.g., urease), complemented by cell-based target engagement studies, researchers can generate the high-quality data necessary to validate its specificity. A strong selectivity profile, indicated by a high selectivity index (>1,000-fold), would establish this compound as a promising candidate for further preclinical development as a novel therapeutic agent targeting the sEH pathway.
References
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MySkinRecipes. 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea. Available from: [Link]
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Hilaris Publisher. Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Available from: [Link]
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Jones, P. D., et al. (2005). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Journal of Biomolecular Screening. Available from: [Link]
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MDPI. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus. Available from: [Link]
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National Center for Biotechnology Information. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available from: [Link]
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National Center for Biotechnology Information. Recent advances in design of new urease inhibitors: A review. Available from: [Link]
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National Center for Biotechnology Information. Development of a high throughput cell-based assay for soluble epoxide hydrolase using BacMam technology. Available from: [Link]
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Nutrien eKonomics. Urease Inhibitors. Available from: [Link]
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Vázquez, S., et al. (2023). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits. Journal of Chemical Information and Modeling. Available from: [Link]
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A Senior Application Scientist's Guide to Statistical Analysis of Biological Data for Urea Compounds
For researchers, scientists, and drug development professionals, the journey from experimental concept to conclusive insight is paved with data. When investigating urea compounds—whether as therapeutic agents, metabolic biomarkers, or industrial chemicals—the rigor of the statistical analysis applied is as critical as the precision of the experiment itself. This guide provides a comprehensive framework for the statistical analysis of biological data related to urea compounds, moving beyond a simple recitation of tests to explain the causality behind experimental and analytical choices.
The core principle of this guide is to foster a self-validating system of analysis, where the choice of statistical method is intrinsically justified by the experimental design and the nature of the data. We will explore the nuances of different data types, from enzyme kinetics to dose-response relationships and high-dimensional metabolomics, providing a comparative look at the analytical tools available.
The Landscape of Urea-Related Biological Data
Urea and its derivatives are ubiquitous in biological systems. They are central to nitrogen metabolism, and their dysregulation is implicated in various diseases, including urea cycle disorders (UCDs)[1]. The types of data generated in studies of urea compounds are diverse, each requiring a tailored statistical approach.
-
Enzyme Kinetics Data: Often involves measuring the rate of an enzyme-catalyzed reaction (e.g., urease activity) at varying substrate concentrations. The goal is to determine key kinetic parameters like Vmax and Km[2].
-
Dose-Response Data: This is fundamental in pharmacology and toxicology, assessing the relationship between the concentration of a urea compound and a biological response. This could be a therapeutic effect or a toxic outcome[3][4].
-
Toxicity and Safety Data: Involves quantifying adverse events or cellular toxicity at different concentrations of a urea compound. This can include measures of cell viability, apoptosis, or specific organ damage[5][6].
-
Metabolomics Data: Provides a snapshot of the metabolic state of a biological system in response to a urea compound. This high-dimensional data can reveal changes in related metabolic pathways, such as the urea cycle itself[7].
The initial step in any analysis is to understand the nature of your data. Is it continuous or categorical? Are the data points independent? What is the underlying distribution? The answers to these questions will guide the selection of the appropriate statistical tools.
Core Statistical Methodologies: A Comparative Guide
The choice of statistical test is not a one-size-fits-all decision. This section compares common statistical approaches for different types of urea compound data, highlighting their strengths and weaknesses.
Analyzing Enzyme Kinetics Data
The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the hyperbolic relationship between substrate concentration and reaction velocity[2][8][9].
-
Method of Choice: Non-Linear Regression: The most robust method for determining Vmax and Km is to fit the data directly to the Michaelis-Menten equation using non-linear regression. This approach uses all data points simultaneously to find the best-fit values for the parameters.
-
Alternative (and less optimal): Linearized Plots (e.g., Lineweaver-Burk): While historically important, linearizing the Michaelis-Menten equation can distort the error structure of the data, giving undue weight to points at low substrate concentrations. Non-linear regression is almost always preferred.
Comparing Kinetic Parameters: To determine if there is a statistically significant difference in Vmax or Km between two conditions (e.g., in the presence and absence of an inhibitor), a common approach is to use a t-test to compare the best-fit values of the parameters obtained from non-linear regression.
Deciphering Dose-Response Relationships
Dose-response experiments are fundamental to understanding the potency and efficacy of a compound. A common mistake is to perform multiple t-tests at each concentration, which inflates the probability of a Type I error (false positive).
-
Method of Choice: Non-Linear Regression (Sigmoidal Dose-Response): Dose-response data typically follow a sigmoidal (S-shaped) curve. Fitting the data to a four-parameter logistic equation using non-linear regression allows for the determination of key parameters like EC50 (or IC50), the Hill slope, and the maximum and minimum response.
-
Comparing Dose-Response Curves: To compare two or more dose-response curves, specialized statistical tests within non-linear regression are used. These tests can determine if there are statistically significant differences in EC50, the top or bottom plateaus, or the Hill slope[10].
-
Alternative (with caveats): Two-Way ANOVA: While two-way ANOVA can be used, it treats the different doses as categorical variables and ignores the ordered, numerical relationship between them[11]. This can be a reasonable first-pass analysis if you lack sufficient data to fit a curve, but non-linear regression is generally more powerful and informative[12].
The following diagram illustrates the decision-making process for analyzing dose-response data:
Assessing Toxicity and Safety Data
Toxicity studies often involve comparing a treated group to a control group. The choice of statistical test depends on the experimental design and the nature of the data.
-
For Continuous Data (e.g., cell viability):
-
Two Groups: Use a Student's t-test (for normally distributed data) or a Mann-Whitney U test (for non-normally distributed data).
-
More Than Two Groups: Use a one-way ANOVA with post-hoc tests (e.g., Tukey's or Dunnett's) for normally distributed data, or a Kruskal-Wallis test with post-hoc tests for non-normally distributed data.
-
-
For Categorical Data (e.g., presence/absence of an adverse event):
-
Use Fisher's exact test or a chi-squared test.
-
In a study on the toxicity of food processing chemicals, one-way ANOVA followed by a Tukey post-hoc test was used to analyze the effects of urea on Allium cepa root growth[4].
High-Dimensional Data Analysis (Metabolomics)
Metabolomics data from studies involving urea compounds can be complex. The web-based platform MetaboAnalyst offers a comprehensive suite of tools for this purpose[13].
-
Dimensionality Reduction: Techniques like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are used to visualize the overall structure of the data and identify potential outliers.
-
Identifying Significant Features: Univariate methods like t-tests or ANOVA can be used to identify individual metabolites that are significantly different between groups. Volcano plots are a useful way to visualize these results.
-
Pathway Analysis: Metabolite Set Enrichment Analysis (MSEA) can identify metabolic pathways that are significantly altered in response to the urea compound. This can provide valuable insights into the compound's mechanism of action.
Practical Application: Experimental Protocols and Workflows
To ensure trustworthiness, every protocol should be a self-validating system. This means including appropriate controls and checks at each stage.
Protocol: Comparing Two Dose-Response Curves Using Non-Linear Regression
-
Data Entry: Create a data table with the concentration of the urea compound in one column and the corresponding response in subsequent columns for each replicate.
-
Data Transformation: Transform the concentration data to a logarithmic scale (e.g., log10).
-
Non-Linear Regression:
-
Select a non-linear regression model, typically the "log(agonist) vs. response -- Variable slope (four parameters)" model.
-
Constrain the bottom and top plateaus to be shared between the two datasets if appropriate for the experimental system.
-
-
Statistical Comparison:
-
Use the software's built-in function to compare the best-fit values of the parameters.
-
The primary comparison is usually the log(EC50). The software will provide a p-value for the null hypothesis that the log(EC50) values are the same for both curves.
-
-
Interpretation: A p-value less than 0.05 is typically considered statistically significant, indicating that the potency of the compound is different between the two conditions.
The following diagram illustrates a typical workflow for analyzing biological data from urea compound experiments:
Choosing Your Analytical Toolkit: A Comparison of Software
A variety of software packages are available for the statistical analysis of biological data. The choice often depends on the complexity of the analysis, the user's programming proficiency, and the need for specialized functions.
| Software | Strengths | Weaknesses | Best For |
| GraphPad Prism | Intuitive interface, excellent for non-linear regression and dose-response analysis, high-quality graphing capabilities[14]. | Less flexible for complex, custom analyses compared to programming-based options. | Biologists and pharmacologists who need a user-friendly tool for common statistical tests and graphing. |
| R | Free and open-source, extremely powerful and flexible, vast number of packages for specialized analyses (e.g., 'drc' for dose-response curves)[10][14]. | Steeper learning curve, requires programming knowledge. | Researchers who need to perform complex or custom statistical analyses and have some programming experience. |
| SPSS | Comprehensive statistical capabilities, good for managing large datasets, user-friendly graphical interface[15]. | Can be expensive, may be overly complex for basic biological analyses. | Researchers in clinical and social sciences, or those working with very large and complex datasets. |
| MetaboAnalyst | Web-based and free, specifically designed for metabolomics data analysis, includes workflows for pathway analysis[13]. | Limited to metabolomics and related omics data. | Researchers analyzing metabolomics data to understand the systemic effects of urea compounds. |
Conclusion
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea
This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea (CAS No. 1036990-21-2). As a research chemical, its toxicological properties may not be fully characterized. Therefore, a conservative and rigorous approach to safety is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.
Immediate Safety Profile & Hazard Assessment
A comprehensive hazard assessment requires analyzing the molecule's constituent parts, as a specific Safety Data Sheet (SDS) is not publicly available. Our evaluation is based on the known properties of its functional groups: the urea backbone, the brominated aromatic ring, and the trifluoroethyl group.
-
Urea Moiety : The core urea structure is generally considered to have low toxicity.[1][2][3]
-
3-Bromophenyl Moiety : This halogenated aromatic group is the primary driver of our safety concerns. Aromatic halogenation can increase toxicity and introduces the potential for skin and eye irritation.[4][5][6] Brominated compounds are also subject to specific environmental disposal regulations due to their potential for persistence and bioaccumulation.[7][8]
-
2,2,2-Trifluoroethyl Moiety : The presence of fluorine can significantly alter a molecule's chemical and metabolic stability. While enhancing properties like blood-brain barrier penetration, it also necessitates careful handling due to the potential for uncharacterized biological activity.[9]
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before any task, primary engineering and administrative controls must be in place.
-
Engineering Control : All handling of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea, from weighing to solution preparation and reaction quenching, must be performed within a certified chemical fume hood. This is the most critical step in preventing respiratory exposure.
-
Administrative Controls : Access to areas where this compound is used should be restricted. All personnel must be trained on the specific hazards and the procedures outlined in this guide. A designated area within the lab should be established for its use.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be tailored to the specific laboratory operation being performed. The following table summarizes the required PPE for common tasks.[10][11][12]
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety Glasses with Side Shields | Nitrile Gloves | Fully-buttoned Lab Coat | Not Required |
| Weighing Solid Compound | Chemical Splash Goggles | Nitrile Gloves | Fully-buttoned Lab Coat | Not Required (inside a fume hood or ventilated balance enclosure) |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves (Double-gloving recommended) | Fully-buttoned Lab Coat | Not Required (inside a fume hood) |
| Running Reactions & Work-up | Chemical Splash Goggles & Face Shield | Nitrile Gloves (Double-gloving recommended) | Fully-buttoned Lab Coat | Not Required (inside a fume hood) |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-resistant Apron over Lab Coat | Required if outside a fume hood (Consult Safety Officer for proper respirator) |
Detailed PPE Selection and Rationale
-
Eye and Face Protection : Safety glasses are the absolute minimum for any laboratory work.[13] When handling this compound, which is likely a solid powder, the risk of dust or splash necessitates the use of chemical splash goggles . For larger volume operations or tasks with a higher risk of splashing (e.g., reaction work-ups), a face shield must be worn in addition to goggles.[13]
-
Hand Protection : Nitrile gloves are the standard for incidental contact with a wide range of research chemicals.[14] Given the halogenated nature of this compound, it is crucial to inspect gloves for any signs of degradation or tearing before each use. For prolonged handling or when preparing solutions, double-gloving provides an additional layer of protection.
-
Body Protection : A flame-resistant lab coat that is fully buttoned is mandatory to protect skin and personal clothing.[10] All personnel must wear long pants and closed-toe shoes to ensure no skin is exposed.[11]
Step-by-Step Operational Plans
Protocol for Weighing Solid 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea
-
Preparation : Don all required PPE as specified in the table above (Goggles, Gloves, Lab Coat).
-
Location : Perform weighing exclusively within a chemical fume hood or a ventilated balance enclosure to contain any airborne dust.
-
Procedure : Use a disposable weigh boat. Gently tap the reagent bottle to dispense the powder; avoid scooping if it creates dust.
-
Cleanup : After weighing, gently tap the weigh boat to ensure all powder is transferred to the reaction vessel. Dispose of the used weigh boat and any contaminated wipes in the designated "Solid Halogenated Organic Waste" container.
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is critical to prevent cross-contamination. The following workflow must be adhered to.
Caption: PPE Donning and Doffing Workflow.
Emergency and Disposal Plans
Spill Management
-
Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or outside of a fume hood.
-
Contain : If the spill is small and contained within a fume hood, cover it with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.[15]
-
Cleanup : Wearing appropriate PPE (including a chemical-resistant apron and heavy-duty gloves), carefully sweep the absorbent material into a designated waste container.
-
Decontaminate : Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Waste Disposal Plan
Due to the presence of bromine, all waste generated from handling this compound must be treated as halogenated organic waste .[16]
-
Solid Waste : Contaminated gloves, weigh boats, paper towels, and absorbent materials must be collected in a clearly labeled, sealed container for "Solid Halogenated Organic Waste."
-
Liquid Waste : Unused solutions and reaction mixtures must be collected in a separate, clearly labeled, and sealed container for "Liquid Halogenated Organic Waste."
-
Disposal Procedure : Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Do not pour any amount down the drain. Neutralization with a reducing agent like sodium thiosulfate may be an option for dilute aqueous waste, but this should be verified with your institution's environmental health and safety office.[16]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
